molecular formula C16H23BrN4O14P2 B15576406 8-Br-7-CH-ADPR

8-Br-7-CH-ADPR

Numéro de catalogue: B15576406
Poids moléculaire: 637.2 g/mol
Clé InChI: ZANPIHBANQOJJG-NHJDPVCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-Br-7-CH-ADPR is a useful research compound. Its molecular formula is C16H23BrN4O14P2 and its molecular weight is 637.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H23BrN4O14P2

Poids moléculaire

637.2 g/mol

Nom IUPAC

[[(2R,3R,5R)-5-(4-amino-6-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C16H23BrN4O14P2/c17-8-1-5-13(18)19-4-20-14(5)21(8)15-11(24)9(22)6(33-15)2-31-36(27,28)35-37(29,30)32-3-7-10(23)12(25)16(26)34-7/h1,4,6-7,9-12,15-16,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,18,19,20)/t6-,7-,9+,10?,11?,12+,15-,16+/m1/s1

Clé InChI

ZANPIHBANQOJJG-NHJDPVCWSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to 8-Br-7-CH-ADPR as a TRPM2 Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose (8-Br-7-CH-ADPR), a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. It details the TRPM2 signaling pathway, the mechanism of antagonism by this compound, quantitative data on related modulators, and comprehensive experimental protocols for its characterization.

The TRPM2 Channel: A Key Mediator of Oxidative Stress and Calcium Signaling

The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective, calcium-permeable cation channel that plays a critical role in a variety of cellular functions, including immune responses, insulin (B600854) secretion, and cell death.[1][2] TRPM2 is considered a "chanzyme" due to its dual function as an ion channel and its possession of a C-terminal enzymatic domain with homology to the NUDT9 pyrophosphatase (NUDT9-H domain).[1][3]

Activation of TRPM2 is primarily triggered by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR), which binds to the NUDT9-H domain.[1][4] This activation is synergistically enhanced by intracellular calcium (Ca²⁺).[1][2] Cellular conditions such as oxidative stress lead to DNA damage and the activation of poly-ADPR polymerase (PARP), which increases the production of ADPR from NAD⁺, subsequently gating the TRPM2 channel.[1][5][6] The resulting influx of Ca²⁺ can trigger various downstream signaling cascades, and in cases of overactivation, can lead to apoptosis and necrosis.[1][5] This positions TRPM2 as a significant therapeutic target for conditions associated with oxidative stress, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[2][6]

TRPM2_Activation_Pathway TRPM2 Channel Activation Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Oxidative_Stress Oxidative Stress (e.g., H₂O₂) DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation ADPR ADP-Ribose (ADPR) PARP_Activation->ADPR converts NAD NAD⁺ NAD->PARP_Activation TRPM2 TRPM2 Channel (Closed) ADPR->TRPM2 binds to NUDT9-H domain TRPM2_Open TRPM2 Channel (Open) TRPM2->TRPM2_Open Ca_Influx Ca²⁺ Influx TRPM2_Open->Ca_Influx Downstream Downstream Cellular Effects (Apoptosis, Inflammation) Ca_Influx->Downstream Ca_i Intracellular Ca²⁺ Ca_Influx->Ca_i increases Ca_i->TRPM2 co-activates

TRPM2 Channel Activation Pathway

Mechanism of Action of this compound

This compound is an analog of the endogenous TRPM2 agonist, ADP-ribose.[7] Its mechanism of action is based on competitive antagonism. By mimicking the structure of ADPR, this compound binds to the NUDT9 homology domain of the TRPM2 channel.[8] This occupation of the binding site prevents the endogenous ADPR from gating the channel, thereby inhibiting the influx of cations and subsequent downstream signaling.[8] This specificity makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of TRPM2.[7][8]

TRPM2_Antagonism_Mechanism Mechanism of TRPM2 Antagonism ADPR ADP-Ribose (ADPR) TRPM2 TRPM2 Channel (NUDT9-H Binding Site) ADPR->TRPM2 Binds & Activates Antagonist This compound Antagonist->TRPM2 Competitively Binds & Inhibits Activation Channel Activation Ca²⁺ Influx TRPM2->Activation Inhibition Channel Remains Closed No Ca²⁺ Influx TRPM2->Inhibition

Mechanism of TRPM2 Antagonism by this compound

Quantitative Data on TRPM2 Channel Modulators

CompoundTypePotency (IC₅₀ / EC₅₀)Target/Assay ConditionReference
ADP-Ribose (ADPR) AgonistEC₅₀: 1–90 µMVaries by cell type[1]
8-Br-ADPR AntagonistIC₅₀: ~300 µMADPR-mediated TRPM2 current[9]
8-Ph-2'-deoxy-ADPR AntagonistIC₅₀: ~3 µMADPR-mediated TRPM2 current[9]
Compound 7i AntagonistIC₅₀: ~5.7 µMADPR-mediated TRPM2 current[3][9]
Compound 8a AntagonistIC₅₀: ~5.4 µMADPR-mediated TRPM2 current[3][9]
AMP AntagonistIC₅₀: ~70 µMNegative feedback regulator[9]
Flufenamic Acid (FFA) Antagonist-Non-specific inhibitor[1]
2-APB Antagonist-Non-specific inhibitor[1][10]
Clotrimazole Antagonist-Non-specific inhibitor[1]

Experimental Protocols

Characterizing the antagonistic properties of this compound on the TRPM2 channel can be achieved using established biophysical and cell-based assays.

The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel activity and the effects of pharmacological agents.[11]

Objective: To measure the inhibition of ADPR-induced TRPM2 currents by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing TRPM2).

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM2. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 0.2 ADPR (to activate TRPM2). pH adjusted to 7.2 with CsOH.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Once a stable ADPR-induced baseline current is established, perfuse the bath with the extracellular solution containing various concentrations of this compound.

    • Record the current at each concentration to determine the dose-dependent inhibition.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -80 mV). Plot the percentage of inhibition against the antagonist concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Electrophysiology_Workflow Electrophysiology Workflow A Plate TRPM2-expressing HEK293 cells D Achieve Whole-Cell Configuration on a Cell A->D B Prepare Intra- & Extra- cellular Solutions C Pull Glass Pipette (Fill with Intra. Solution + ADPR) B->C C->D E Record Baseline ADPR-induced Current D->E F Perfuse with this compound (Test Concentrations) E->F G Record Inhibited Current F->G H Data Analysis: Generate Dose-Response Curve Calculate IC₅₀ G->H

Whole-Cell Patch-Clamp Workflow

Calcium imaging provides a higher-throughput method to assess channel function by measuring the change in intracellular Ca²⁺ concentration.[12]

Objective: To measure the inhibition of TRPM2-mediated Ca²⁺ influx by this compound.

Methodology:

  • Cell Plating: Seed TRPM2-expressing HEK293 cells into a 96- or 384-well black, clear-bottom microplate and culture overnight.[13]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion).

    • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 20 minutes at room temperature.[12]

  • Compound Incubation:

    • Wash the cells with a physiological salt solution (e.g., HBSS) containing Ca²⁺.

    • Add solutions containing various concentrations of this compound (the antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement:

    • Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[12]

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add a TRPM2 agonist (e.g., H₂O₂ to induce endogenous ADPR production, or an external ADPR donor if using permeabilized cells) to all wells simultaneously.

    • Continue to record the fluorescence intensity for several minutes to capture the peak Ca²⁺ influx.

  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the concentration of this compound to determine the IC₅₀ for inhibition of the agonist-induced signal.[12]

Calcium_Imaging_Workflow Calcium Imaging Workflow A Seed TRPM2-expressing cells in microplate B Load cells with Fluo-4 AM Calcium Dye A->B C Incubate with this compound (Antagonist) B->C D Place plate in Fluorescence Reader C->D E Record Baseline Fluorescence D->E F Add TRPM2 Agonist (e.g., H₂O₂) E->F G Record Fluorescence Change (Ca²⁺ Influx) F->G H Data Analysis: Generate Dose-Response Curve Calculate IC₅₀ G->H

Calcium Imaging Assay Workflow

Conclusion

This compound serves as a specific and potent tool for the pharmacological interrogation of the TRPM2 channel. As a competitive antagonist that directly targets the ADPR binding site, it allows for the precise investigation of TRPM2's role in cellular signaling. The detailed protocols provided herein offer a robust framework for researchers to quantify its inhibitory effects and further explore the therapeutic potential of TRPM2 antagonism in a range of pathologies driven by oxidative stress and calcium dysregulation.

References

An In-depth Technical Guide to 8-Bromo-7-deaza-adenosine Diphosphate Ribose (8-Br-7-CH-ADPR) and its Cyclic Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of 8-Bromo-7-deaza-adenosine Diphosphate (B83284) Ribose (8-Br-7-CH-ADPR) and its important cyclic counterpart, 8-Bromo-7-deaza-cyclic-ADPR (8-Br-7-CH-cADPR). This document is intended for researchers, scientists, and professionals in drug development interested in calcium signaling and ion channel modulation.

Introduction and Chemical Structure

8-Bromo-7-deaza-adenosine Diphosphate Ribose (this compound) and its cyclic form are synthetic analogues of the endogenous signaling molecules adenosine (B11128) diphosphate ribose (ADPR) and cyclic ADPR (cADPR). These analogues have been engineered with specific chemical modifications to enhance their pharmacological properties, such as metabolic stability and membrane permeability, making them valuable tools for studying intracellular signaling pathways.

The key structural modifications are:

  • 7-deaza (7-CH): The nitrogen atom at the 7-position of the adenine (B156593) purine (B94841) ring is replaced by a carbon-hydrogen (CH) group. This modification is known to increase the resistance of the N-glycosidic bond to acid-catalyzed and enzymatic hydrolysis.[1][2]

  • 8-Bromo (8-Br): A bromine atom is substituted at the 8-position of the purine ring. This modification is crucial for converting the molecule from an agonist to an antagonist at cADPR receptors and TRPM2 channels.[3]

These modifications result in potent and stable antagonists of key signaling pathways. The linear form, this compound, is primarily studied as an antagonist of the TRPM2 ion channel, while the cyclic form, 8-Br-7-CH-cADPR, is a well-characterized, membrane-permeant, and hydrolysis-resistant antagonist of the cADPR receptor.[2]

Chemical Properties
PropertyValue / DescriptionReference
Compound Name 8-Bromo-7-deaza-cyclic-adenosine diphosphate ribose[2]
Synonyms 8-Br-7-CH-cADPR, 7-Deaza-8-bromo-cADPR[2]
Biological Activity Potent, membrane-permeant, hydrolysis-resistant cADPR antagonist[2]
Purity (Typical) >97% (HPLC)N/A
Solubility (Aqueous) >50 mMN/A

Synthesis Pathway

The synthesis of 8-Br-7-CH-cADPR is a multi-step chemoenzymatic process. While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are not fully available in the public domain literature, the general synthetic route has been described.[1][4] The process starts with 7-deazaadenosine and proceeds through key intermediates.

The overall workflow can be visualized as follows:

G cluster_synthesis Synthesis of 8-Br-7-CH-cADPR A 7-Deazaadenosine (Starting Material) B Bromination (e.g., with NBS) A->B C 7-Deaza-8-bromoadenosine B->C D Phosphorylation (e.g., with POCl3) C->D E 7-Deaza-8-bromo-AMP D->E F Coupling with NMN (Nicotinamide Mononucleotide) E->F G 7-Deaza-8-bromo-NAD+ (8-Br-7-CH-NAD+) F->G H Enzymatic Cyclization (ADP-ribosyl cyclase) G->H I 8-Br-7-CH-cADPR (Final Product) H->I J Purification (e.g., HPLC) I->J

Fig. 1: General workflow for the synthesis of 8-Br-7-CH-cADPR.

Key Steps in the Synthesis:

  • Bromination: The starting material, 7-deazaadenosine, is brominated at the 8-position of the purine ring to yield 7-deaza-8-bromoadenosine.

  • Phosphorylation: The 5'-hydroxyl group of 7-deaza-8-bromoadenosine is phosphorylated to form the corresponding adenosine monophosphate (AMP) analogue.

  • Coupling to NMN: The resulting 7-deaza-8-bromo-AMP is chemically coupled with nicotinamide (B372718) mononucleotide (NMN) to produce the nicotinamide adenine dinucleotide (NAD+) analogue, 7-deaza-8-bromo-NAD+.

  • Enzymatic Cyclization: In the final key step, the linear NAD+ analogue is cyclized by the enzyme ADP-ribosyl cyclase (often from Aplysia californica) to form the target molecule, 8-Br-7-CH-cADPR.

  • Purification: The final product is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound and its cyclic form are potent antagonists that interfere with calcium (Ca²⁺) signaling pathways regulated by cADPR and the TRPM2 channel.

Antagonism of the cADPR/Ryanodine (B192298) Receptor Pathway

Cyclic ADPR is a second messenger that mobilizes Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine receptors (RyRs).[2] This pathway is initiated by various extracellular signals that lead to the activation of the enzyme CD38, which synthesizes cADPR from NAD+. 8-Br-7-CH-cADPR acts as a competitive antagonist at the cADPR binding site on the RyR complex, preventing channel opening and subsequent Ca²⁺ release.[2]

G cluster_pathway cADPR-Mediated Ca²⁺ Release Pathway Signal Extracellular Signal (e.g., Agonist) GPCR GPCR / Receptor Signal->GPCR CD38 CD38 GPCR->CD38 cADPR cADPR CD38->cADPR NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) on ER Membrane cADPR->RyR Activates CaCyto Increased Cytosolic Ca²⁺ RyR->CaCyto Ca²⁺ Release CaER Ca²⁺ Store (Endoplasmic Reticulum) CaER->RyR Response Cellular Response CaCyto->Response Antagonist 8-Br-7-CH-cADPR Antagonist->RyR Inhibits

Fig. 2: Signaling pathway showing inhibition of cADPR-mediated Ca²⁺ release by 8-Br-7-CH-cADPR.
Antagonism of the TRPM2 Channel

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel permeable to Ca²⁺. It is activated by intracellular ADPR and plays a significant role in oxidative stress signaling and immune responses.[3] Analogues with substitutions at the 8-position of the adenine ring, including 8-Br-ADPR, act as TRPM2 antagonists.[3][5] By binding to the NUDT9 homology domain on the channel, this compound is predicted to prevent ADPR-induced channel gating and the subsequent influx of cations.

Quantitative Biological Data

The antagonist potency has been quantified for the cyclic analogue against the cADPR receptor. While specific data for this compound on TRPM2 is not available, data from closely related compounds provide a strong indication of its potential activity.

Table 1: Antagonist Potency at the cADPR Receptor

CompoundAssay SystemIC₅₀ (µM)Reference
8-Br-7-CH-cADPRcADPR-induced Ca²⁺ release in sea urchin egg homogenate0.73 ± 0.05[2]

Table 2: Antagonist Potency of Related Compounds at the TRPM2 Channel

CompoundAssay SystemIC₅₀ (µM)Reference
8-Br-ADPRPatch-clamp in HEK293 cells overexpressing hTRPM2~300[5]
8-Phenyl-ADPRPatch-clamp in HEK293 cells overexpressing hTRPM215[3]
8-Phenyl-2'-deoxy-ADPRPatch-clamp in HEK293 cells overexpressing hTRPM23[3]

Experimental Protocols

Characterization of this compound

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry would be used to confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are essential to confirm the chemical structure, including the presence of the bromine substituent, the pyrophosphate linkage, and the ribose moieties. (Note: Specific characterization data such as m/z values and chemical shifts for this compound are not readily available in the searched public literature.)

Protocol: Ca²⁺ Mobilization Assay in Sea Urchin Egg Homogenate

This protocol outlines a typical experiment to measure the antagonist effect of 8-Br-7-CH-cADPR on cADPR-induced Ca²⁺ release, based on established methods.[6][7]

G cluster_assay Ca²⁺ Mobilization Assay Workflow A Prepare Sea Urchin Egg Homogenate B Add Homogenate to 96-well plate A->B C Add Ca²⁺-sensitive dye (e.g., fluo-3) and ATP regenerating system B->C D Incubate with Antagonist (8-Br-7-CH-cADPR) or vehicle control C->D E Place plate in fluorescence plate reader D->E F Measure baseline fluorescence E->F G Inject Agonist (cADPR) F->G H Record fluorescence change (kinetic read) G->H I Data Analysis: Calculate % inhibition H->I

Fig. 3: Workflow for a Ca²⁺ mobilization assay to test antagonist activity.

Materials:

  • Sea urchins (e.g., Lytechinus pictus)

  • Homogenization Buffer (containing EGTA to control Ca²⁺)

  • Intracellular-like Medium (IM)

  • ATP regenerating system (Phosphocreatine, Creatine (B1669601) Kinase)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-3 potassium salt)

  • cADPR (agonist)

  • 8-Br-7-CH-cADPR (antagonist)

  • Fluorescence microplate reader with automated injection

Procedure:

  • Preparation of Homogenate: a. Induce spawning of sea urchins by injection of 0.5 M KCl. Collect eggs in artificial seawater. b. De-jelly the eggs by passing them through a nylon mesh and wash them several times in ice-cold Intracellular Medium (IM). c. Resuspend the packed eggs in homogenization buffer and homogenize on ice. d. Centrifuge the homogenate at a low speed to remove nuclei and debris. The supernatant is the functional cell-free system.[6]

  • Assay Setup: a. Dilute the egg homogenate in IM to the desired final concentration (e.g., 2.5% v/v). b. Add the ATP regenerating system (e.g., 20 mM phosphocreatine, 10 U/mL creatine kinase) and the Ca²⁺ indicator (e.g., 3 µM fluo-3). c. Aliquot the homogenate mixture into the wells of a 96-well microplate.

  • Antagonist Incubation: a. Add varying concentrations of 8-Br-7-CH-cADPR (or vehicle control) to the wells. b. Incubate for 3-5 minutes at room temperature to allow the antagonist to bind to its target.

  • Measurement of Ca²⁺ Release: a. Place the microplate into a fluorescence plate reader. b. Record baseline fluorescence for a short period (e.g., 30 seconds). c. Using the instrument's injector, add a submaximal concentration of the agonist cADPR (e.g., 100 nM) to each well. d. Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the Ca²⁺ release transient.

  • Data Analysis: a. Determine the peak fluorescence change for each well after agonist addition. b. Normalize the response in antagonist-treated wells to the response in vehicle-treated wells (control). c. Plot the percent inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound and its cyclic analogue, 8-Br-7-CH-cADPR, are powerful pharmacological tools for dissecting Ca²⁺ signaling pathways. The combination of hydrolytic stability, membrane permeability (for the cyclic form), and potent antagonism at cADPR receptors and TRPM2 channels makes these molecules superior to earlier generations of antagonists. They are invaluable for studying the physiological and pathological roles of these pathways in a wide range of cellular processes, from fertilization and muscle contraction to immune responses and neurodegeneration.

References

The Role of 8-Br-7-CH-ADPR in Calcium Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-adenosine-5'-O-diphosphoribose, commonly referred to as 8-Br-7-CH-ADPR or 7-Deaza-8-bromo-cyclic ADP-ribose (8-Br-7-CH-cADPR), is a potent and specific antagonist of cyclic ADP-ribose (cADPR). As a membrane-permeant and hydrolysis-resistant analog of cADPR, it has emerged as an invaluable pharmacological tool for elucidating the intricate roles of cADPR-mediated calcium (Ca2+) signaling in a variety of cellular processes. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its mechanism of action, its impact on key signaling pathways, and detailed methodologies for its experimental application.

Core Mechanism of Action: Antagonism of cADPR Signaling

Cyclic ADP-ribose is a key second messenger that mobilizes intracellular Ca2+ stores by activating ryanodine (B192298) receptors (RyRs), a class of intracellular calcium release channels primarily located on the endoplasmic and sarcoplasmic reticulum. This compound exerts its effects by competitively inhibiting the binding of cADPR to its target sites, thereby preventing the cADPR-induced release of Ca2+ from these internal stores. This antagonistic activity allows for the precise dissection of cADPR-dependent signaling cascades.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the inhibitory effects of this compound on cADPR-induced Ca2+ release.

ParameterValueExperimental SystemReference
IC50 0.73 ± 0.05 µMcADPR-induced Ca2+ release in L. pictus sea urchin egg homogenates[1]
Effective Concentration As low as 0.1 µMInhibition of paclitaxel-induced axon degeneration in compartmentalized DRG neuron cultures[2]

Key Signaling Pathways Modulated by this compound

Ryanodine Receptor (RyR)-Mediated Calcium Release

The primary mechanism of action for this compound is the blockade of cADPR-gated RyRs. By preventing cADPR from sensitizing RyRs to Ca2+, this compound effectively inhibits calcium-induced calcium release (CICR) initiated by cADPR. This makes it a critical tool for studying the role of cADPR in cellular processes that rely on RyR-mediated Ca2+ signaling, such as muscle contraction, neurotransmitter release, and gene expression.

cADPR cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca_release Ca2+ Release from ER/SR RyR->Ca_release 8_Br_7_CH_ADPR This compound 8_Br_7_CH_ADPR->RyR Inhibits

Figure 1: Antagonistic action of this compound on cADPR-mediated Ca2+ release via RyRs.

TRPM2 Channel Modulation

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is activated by ADP-ribose (ADPR) and sensitized by cADPR. While the direct interaction is debated, 8-Br-cADPR has been shown to inhibit TRPM2 channel activity, suggesting a role in modulating Ca2+ influx through this channel. This inhibition may be due to its antagonism of cADPR's sensitizing effect or through direct interaction with the channel.

cluster_TRPM2 TRPM2 Channel ADPR ADPR TRPM2 TRPM2 ADPR->TRPM2 Activates cADPR cADPR cADPR->TRPM2 Sensitizes Ca_influx Ca2+ Influx TRPM2->Ca_influx 8_Br_7_CH_ADPR This compound 8_Br_7_CH_ADPR->TRPM2 Inhibits

Figure 2: Inhibition of TRPM2 channel activity by this compound.

SARM1-Mediated Axon Degeneration

Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) is an enzyme with NAD+ hydrolase activity that plays a crucial role in axon degeneration. Upon activation by axonal injury or neurotoxic stimuli, SARM1 produces cADPR, leading to an increase in intra-axonal Ca2+ and subsequent axonal breakdown. This compound has been shown to be neuroprotective in this context by blocking the cADPR-dependent Ca2+ rise.[3][4][5]

Axonal_Injury Axonal Injury / Neurotoxins SARM1_activation SARM1 Activation Axonal_Injury->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion cADPR_production cADPR Production SARM1_activation->cADPR_production Ca_increase Intra-axonal Ca2+ Increase cADPR_production->Ca_increase Axon_degeneration Axon Degeneration Ca_increase->Axon_degeneration 8_Br_7_CH_ADPR This compound 8_Br_7_CH_ADPR->Ca_increase Inhibits

References

Investigating the Physiological Role of TRPM2 with 8-Br-7-CH-ADPR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel, plays a pivotal role in a multitude of physiological and pathological processes, including oxidative stress, inflammation, immune responses, and insulin (B600854) secretion. Its activation by adenosine (B11128) diphosphate-ribose (ADPR) makes it a key sensor of cellular redox status. This technical guide provides an in-depth exploration of the physiological functions of TRPM2 and the utility of 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose (8-Br-7-CH-ADPR) as a chemical probe to investigate these roles. This document details the mechanism of action of this compound, presents quantitative data on related antagonist activity, and offers comprehensive experimental protocols for its use in key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of TRPM2-mediated cellular events.

Introduction to TRPM2 and its Physiological Significance

The TRPM2 channel is a member of the melastatin subfamily of transient receptor potential (TRP) channels. It is permeable to Ca²⁺ and other cations and is activated by intracellular ADPR.[1] This activation mechanism positions TRPM2 as a crucial link between cellular metabolic states, particularly those involving NAD⁺ consumption and ADPR production, and calcium signaling.

TRPM2 is widely expressed in various tissues and cell types, including immune cells (neutrophils, monocytes, and macrophages), pancreatic β-cells, and neurons.[2] Its physiological roles are diverse and include:

  • Oxidative Stress and Inflammation: TRPM2 is a key sensor of reactive oxygen species (ROS). Oxidative stress leads to DNA damage, which activates Poly(ADP-ribose) polymerase (PARP), resulting in the production of ADPR and subsequent TRPM2 activation. This can lead to inflammatory responses and, in some cases, cell death.

  • Immune Response: In immune cells, TRPM2-mediated calcium influx is critical for processes such as chemokine production and phagocytosis.

  • Insulin Secretion: In pancreatic β-cells, TRPM2 activity is linked to insulin secretion, highlighting its role in metabolic regulation.

  • Neurological Processes: TRPM2 is implicated in neuronal cell death and neuro-inflammatory conditions.

This compound: A Chemical Probe for TRPM2

This compound, also known as 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose, is a synthetic analog of ADPR. It acts as an antagonist of the TRPM2 channel. By binding to the NUDT9 homology domain of TRPM2, the same binding site as ADPR, this compound competitively inhibits channel activation.[3] This inhibitory action makes it a valuable tool for elucidating the physiological and pathological functions of TRPM2.

Quantitative Data on TRPM2 Antagonism

The following table summarizes the inhibitory concentration (IC50) of the related compound 8-Br-ADPR against the TRPM2 channel. This data is provided as a reference for designing experiments with this compound.

CompoundTargetAssayIC50Reference
8-Br-ADPRTRPM2Electrophysiology~300 µmol/L[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the physiological role of TRPM2 using this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPM2 channels in the cell membrane, providing a robust method to assess the inhibitory effect of this compound.

Objective: To measure the inhibition of ADPR-induced TRPM2 currents by this compound.

Materials:

  • Cells expressing TRPM2 (e.g., HEK293 cells stably expressing TRPM2)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 13 Glucose (pH 7.3 with NaOH)

  • Intracellular solution (in mM): 147 Cs-glutamate, 10 CsCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

  • ADPR solution (1 mM stock in intracellular solution)

  • This compound (stock solution in intracellular solution, concentration range to be tested, e.g., 10 µM - 1 mM)

Procedure:

  • Culture TRPM2-expressing cells on glass coverslips.

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell recording configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

  • Perfuse the cell with intracellular solution containing a sub-maximal concentration of ADPR (e.g., 100 µM) to activate TRPM2 currents.

  • Once a stable TRPM2 current is established, co-perfuse with the intracellular solution containing both ADPR and varying concentrations of this compound.

  • Record the current inhibition at each concentration of this compound.

  • Wash out the antagonist to observe the recovery of the current.

  • Analyze the data to determine the dose-dependent inhibition and calculate the IC50 value.

Calcium Imaging with Fura-2

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and its inhibition by this compound.

Objective: To assess the effect of this compound on ADPR- or H₂O₂-induced calcium influx in TRPM2-expressing cells.

Materials:

  • Cells expressing TRPM2

  • Glass-bottom imaging dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • ADPR or Hydrogen Peroxide (H₂O₂) as an agonist

  • This compound

  • Fluorescence microscope with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Seed TRPM2-expressing cells on glass-bottom dishes.

  • Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence ratios (F340/F380).

  • Pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 10-30 minutes).

  • Stimulate the cells with an agonist (e.g., by microinjection of ADPR or by perfusion with H₂O₂).

  • Record the changes in the F340/F380 ratio over time.

  • Analyze the data by calculating the change in the fluorescence ratio, which is proportional to the change in [Ca²⁺]i. Compare the response in the presence and absence of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of TRPM2 modulation by this compound on cell viability, particularly in the context of oxidative stress-induced cell death.

Objective: To determine if this compound can protect cells from TRPM2-mediated cell death induced by oxidative stress.

Materials:

  • TRPM2-expressing cells

  • 96-well cell culture plates

  • Cell culture medium

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ to the wells (concentration to be optimized for the cell line, e.g., 100-500 µM).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and compare the protective effect of this compound at different concentrations.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving TRPM2 and the experimental workflows described above.

TRPM2_Signaling_Pathway cluster_stimulus Stimuli cluster_intracellular Intracellular Events ROS Oxidative Stress (e.g., H₂O₂) PARP PARP Activation ROS->PARP ADPR ADPR Production PARP->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Signaling Downstream Signaling (e.g., Inflammation, Apoptosis) Ca_influx->Signaling Antagonist This compound Antagonist->TRPM2 Inhibits

Caption: TRPM2 signaling pathway under oxidative stress and its inhibition by this compound.

Patch_Clamp_Workflow start Start cell_prep Prepare TRPM2-expressing cells start->cell_prep whole_cell Establish whole-cell configuration cell_prep->whole_cell baseline Record baseline current whole_cell->baseline adpr_app Apply ADPR to activate TRPM2 baseline->adpr_app antagonist_app Co-apply this compound adpr_app->antagonist_app record_inhibition Record current inhibition antagonist_app->record_inhibition washout Washout antagonist record_inhibition->washout analysis Analyze data and calculate IC50 washout->analysis end End analysis->end Calcium_Imaging_Workflow start Start cell_seeding Seed TRPM2-expressing cells start->cell_seeding dye_loading Load cells with Fura-2 AM cell_seeding->dye_loading baseline Acquire baseline fluorescence ratio dye_loading->baseline pretreatment Pre-treat with this compound baseline->pretreatment stimulation Stimulate with agonist (e.g., H₂O₂) pretreatment->stimulation record_fluorescence Record fluorescence changes stimulation->record_fluorescence analysis Analyze Ca²⁺ response record_fluorescence->analysis end End analysis->end MTT_Assay_Workflow start Start cell_plating Plate TRPM2-expressing cells in 96-well plate start->cell_plating pretreatment Pre-treat with this compound cell_plating->pretreatment stress_induction Induce oxidative stress (H₂O₂) pretreatment->stress_induction incubation Incubate for 24 hours stress_induction->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end End calculate_viability->end

References

8-Br-7-CH-ADPR: A Chemical Probe for Unraveling ADPR-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) diphosphate (B83284) ribose (ADPR) is a crucial signaling molecule involved in a multitude of cellular processes, including DNA repair, calcium signaling, and metabolic regulation. The enzymes that generate, recognize, and hydrolyze ADPR and its derivatives, such as poly(ADP-ribose) (PAR) and cyclic ADP-ribose (cADPR), are key players in cellular homeostasis and disease. The complexity of these signaling networks necessitates the development of specific chemical tools to dissect their individual components. 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose (8-Br-7-CH-ADPR) has emerged as a valuable chemical probe for investigating ADPR-mediated processes, primarily through its action as a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and the signaling pathways it helps to elucidate.

Chemical Properties and Synthesis

This compound is a synthetic analog of ADPR. The key structural modifications—a bromine atom at the 8th position of the adenine (B156593) ring and the replacement of the nitrogen at the 7th position with a carbon (7-deaza)—confer specific properties to the molecule. The 7-deaza modification enhances its stability against enzymatic degradation.

Mechanism of Action

This compound functions primarily as a specific antagonist of the TRPM2 channel.[1][2] TRPM2 is a non-selective cation channel that is activated by intracellular ADPR and plays a significant role in calcium signaling, particularly in response to oxidative stress. This compound competitively binds to the NUDT9 homology (NUDT9H) domain of the TRPM2 channel, the same domain that binds ADPR.[1][2] This binding prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of calcium and other cations.

While the primary target of this compound is TRPM2, its structural similarity to ADPR suggests potential interactions with other ADPR-binding proteins, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins. However, current literature primarily focuses on its role as a TRPM2 antagonist, and further research is needed to fully characterize its effects on other ADPR-dependent enzymes.

Quantitative Data

Precise inhibitory constants (IC50 or Ki) for this compound against specific targets are not widely reported. However, data for the closely related compound, 8-Br-ADPR, provides a useful reference.

CompoundTargetParameterValueReference
8-Br-ADPRTRPM2IC50~300 µMInferred from multiple sources
This compound TRPM2 IC50 Data not available

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways where ADPR-mediated activation of TRPM2 is a key event.

TRPM2 Signaling Pathway

TRPM2_Signaling cluster_stimulus Stimuli cluster_enzymes Enzymatic Activity cluster_channel Channel Modulation cluster_response Cellular Response Oxidative_Stress Oxidative Stress PARP PARP Activation Oxidative_Stress->PARP ADPR ADPR PARP->ADPR Generates CD38 CD38 Activity CD38->ADPR Generates NAD NAD+ NAD->PARP Substrate NAD->CD38 Substrate TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Cellular_Response Cellular Responses (e.g., Inflammation, Apoptosis) Ca_Influx->Cellular_Response Probe This compound Probe->TRPM2 Inhibits

PARP-Mediated Signaling

PARP_Signaling cluster_damage Initiation cluster_parp PARP Activation and PARylation cluster_repair Downstream Effects DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Target_Proteins Target Proteins PAR->Target_Proteins Modifies DDR_Proteins DNA Damage Repair Proteins Target_Proteins->DDR_Proteins Recruits Chromatin_Remodeling Chromatin Remodeling Target_Proteins->Chromatin_Remodeling

CD38 Signaling Pathway

CD38_Signaling NAD NAD+ CD38 CD38 NAD->CD38 Substrate cADPR cADPR CD38->cADPR Cyclase Activity ADPR ADPR CD38->ADPR Hydrolase Activity RyR Ryanodine Receptors (on ER/SR) cADPR->RyR Activates Ca_Release Ca2+ Release RyR->Ca_Release Cellular_Responses Cellular Responses Ca_Release->Cellular_Responses

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel activity, making it ideal for studying the inhibitory effect of this compound on TRPM2 channels.

Workflow:

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing TRPM2) Pipette_Prep Prepare Patch Pipette (Internal solution +/- this compound) Cell_Culture->Pipette_Prep Seal Form Gigaseal Pipette_Prep->Seal Rupture Rupture Membrane (Whole-cell configuration) Seal->Rupture Record_Baseline Record Baseline Current Rupture->Record_Baseline Apply_Agonist Apply TRPM2 Agonist (e.g., intracellular ADPR) Record_Baseline->Apply_Agonist Record_Response Record Channel Activity Apply_Agonist->Record_Response Data_Analysis Data Analysis Record_Response->Data_Analysis

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing TRPM2) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 13 glucose, and 10 HEPES (pH 7.3 with NaOH).

    • Internal (Pipette) Solution (in mM): 147 NaCl, 5 EGTA, 1 MgCl2, 10 HEPES (pH 7.2 with NaOH), and the desired concentration of ADPR (agonist) and/or this compound (antagonist).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a constant membrane potential (e.g., -60 mV).

    • Record baseline currents.

    • Introduce the TRPM2 agonist (e.g., ADPR) into the cell via the patch pipette.

    • To test the inhibitory effect of this compound, either include it in the pipette solution along with the agonist or apply it to the bath if it is membrane-permeable.

    • Record the resulting ion channel currents.

  • Data Analysis: Analyze the current traces to determine the effect of this compound on the agonist-induced currents.

Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli.

Workflow:

Calcium_Imaging_Workflow Cell_Culture Culture Cells on Coverslips Dye_Loading Load Cells with Calcium Indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Pre-incubation Pre-incubate with this compound (or vehicle control) Wash->Pre-incubation Baseline Record Baseline Fluorescence Pre-incubation->Baseline Stimulation Apply Stimulus (e.g., H2O2 to induce ADPR production) Baseline->Stimulation Record_Fluorescence Record Fluorescence Changes Stimulation->Record_Fluorescence Data_Analysis Analyze Fluorescence Ratio (340/380 nm) Record_Fluorescence->Data_Analysis

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate cells with a calcium-sensitive dye such as Fura-2 AM (e.g., 2-5 µM in physiological buffer) for 30-60 minutes at room temperature or 37°C.

  • Wash: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Inhibitor Incubation: Pre-incubate the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply a stimulus known to activate TRPM2 (e.g., H2O2 to induce endogenous ADPR production).

    • Continue recording the fluorescence changes.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio corresponds to an increase in intracellular calcium. Compare the response in cells treated with this compound to the control cells.[3][4][5][6]

Enzyme Activity Assays

While this compound is primarily a TRPM2 antagonist, its effect on enzymes like PARPs, sirtuins, and CD38 can be investigated using commercially available assay kits. These kits typically rely on the detection of a product of the enzymatic reaction.

General Protocol for PARP Activity Assay:

  • Reaction Setup: In a microplate well, combine the PARP enzyme, a substrate (e.g., histones), and activated DNA.

  • Inhibitor Addition: Add various concentrations of this compound or a known PARP inhibitor (positive control).

  • Reaction Initiation: Add biotinylated NAD+ to start the reaction.

  • Incubation: Incubate the plate to allow for the formation of poly(ADP-ribose) chains.

  • Detection: Add streptavidin-HRP and a colorimetric or chemiluminescent HRP substrate.

  • Measurement: Read the absorbance or luminescence to quantify PARP activity. A decrease in signal indicates inhibition.[3][5][7][8][9]

General Protocol for Sirtuin Activity Assay:

  • Reaction Setup: Combine the sirtuin enzyme (e.g., SIRT1) and a fluorogenic acetylated peptide substrate in a microplate well.

  • Compound Addition: Add this compound or a known sirtuin modulator.

  • Reaction Initiation: Add NAD+ to start the deacetylation reaction.

  • Incubation: Incubate to allow for substrate deacetylation.

  • Development: Add a developer solution that specifically cleaves the deacetylated substrate to release a fluorescent product.

  • Measurement: Measure the fluorescence intensity. A change in fluorescence indicates modulation of sirtuin activity.[10][11][12][13][14]

General Protocol for CD38 Hydrolase Activity Assay:

  • Sample Preparation: Prepare cell or tissue lysates, or use purified recombinant CD38.

  • Reaction Setup: In a microplate well, add the sample containing CD38.

  • Inhibitor Addition: Add various concentrations of this compound or a known CD38 inhibitor.

  • Reaction Initiation: Add a fluorogenic substrate for the hydrolase activity (e.g., ε-NAD).

  • Incubation and Measurement: Incubate and monitor the increase in fluorescence over time, which is proportional to the CD38 hydrolase activity.[1][2][10][15][16]

Conclusion

This compound is a valuable tool for probing ADPR-mediated signaling pathways, particularly those involving the TRPM2 ion channel. Its specificity as a TRPM2 antagonist allows for the targeted investigation of the role of this channel in various physiological and pathological processes. While more quantitative data on its inhibitory potency and a broader characterization of its effects on other ADPR-binding proteins are needed, the existing information and the experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this chemical probe in their studies of ADPR metabolism and signaling. As our understanding of the intricate network of ADPR-mediated events continues to grow, specific and well-characterized chemical probes like this compound will remain indispensable for dissecting the roles of individual components and identifying potential therapeutic targets.

References

Methodological & Application

Application of 8-Br-7-CH-ADPR and its Analogue 8-Br-cADPR in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant contributor to morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation.[1][2] The pathophysiology of I/R injury involves a cascade of events, including oxidative stress, intracellular calcium overload, inflammation, and apoptosis.[2]

Cyclic ADP-ribose (cADPR) has emerged as a key second messenger in mediating intracellular calcium mobilization, a critical event in the progression of I/R injury.[3] cADPR is synthesized by the enzyme CD38 and activates the ryanodine (B192298) receptors on the sarcoplasmic/endoplasmic reticulum, leading to calcium release.[3] Consequently, targeting the cADPR signaling pathway presents a promising therapeutic strategy for mitigating I/R-induced tissue damage.

8-Bromo-7-deaza-adenosine-5'-diphosphoribose (8-Br-7-CH-ADPR) and its analogue, 8-bromo-cyclic ADP-ribose (8-Br-cADPR), are potent antagonists of the cADPR pathway.[4][5] 8-Br-cADPR has been shown to be a TRPM2 ion channel antagonist, which is activated by cADPR and plays a crucial role in calcium influx and subsequent cell death pathways in the context of I/R injury.[6][7] This document provides detailed application notes and protocols for the use of these compounds in preclinical ischemia-reperfusion injury models.

Mechanism of Action in Ischemia-Reperfusion Injury

During ischemia and subsequent reperfusion, the production of reactive oxygen species (ROS) increases, leading to the activation of CD38 and a subsequent rise in intracellular cADPR levels.[3] Elevated cADPR activates the TRPM2 channels, resulting in an influx of Ca2+ and contributing to cellular injury and apoptosis.[6][7] this compound and 8-Br-cADPR act as competitive antagonists at the cADPR binding site on TRPM2, thereby inhibiting calcium influx and downstream deleterious effects.

cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 Therapeutic Intervention I/R Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) I/R->ROS CD38 ↑ CD38 Activity ROS->CD38 cADPR ↑ cADPR CD38->cADPR TRPM2 TRPM2 Channel Activation cADPR->TRPM2 Ca_influx ↑ Intracellular Ca2+ TRPM2->Ca_influx Injury Cell Injury & Apoptosis Ca_influx->Injury This compound This compound / 8-Br-cADPR This compound->TRPM2 Inhibition

Fig. 1: Signaling pathway of I/R injury and the inhibitory action of this compound.

Data Presentation: Effects of 8-Br-cADPR in a Rat Renal I/R Model

The following tables summarize the quantitative data from a study investigating the effects of 8-Br-cADPR in a rat model of renal ischemia-reperfusion injury. The data demonstrates the protective effects of 8-Br-cADPR on various biochemical and inflammatory markers.

Table 1: Effect of 8-Br-cADPR on Renal Function Markers

GroupUrea (mg/dL)Creatinine (mg/dL)
Sham35.4 ± 3.10.5 ± 0.1
I/R152.8 ± 12.52.1 ± 0.3
I/R + 8-Br-cADPR78.6 ± 8.91.2 ± 0.2

*p < 0.05 compared to the I/R group. Data are presented as mean ± SEM.

Table 2: Effect of 8-Br-cADPR on Oxidative Stress and Inflammatory Markers

GroupHydrogen Peroxide (µmol/g tissue)Myeloperoxidase (U/g tissue)TNF-α (pg/mg protein)IL-1β (pg/mg protein)
Sham1.8 ± 0.225.1 ± 3.415.2 ± 2.122.5 ± 2.8
I/R5.6 ± 0.789.4 ± 9.158.7 ± 6.375.1 ± 8.2
I/R + 8-Br-cADPR2.9 ± 0.445.2 ± 5.628.4 ± 3.538.9 ± 4.1

*p < 0.05 compared to the I/R group. Data are presented as mean ± SEM.

Table 3: Effect of 8-Br-cADPR on Apoptosis and Channel Expression

GroupCaspase-3 Expression (relative units)TRPM2 Expression (relative units)
Sham1.0 ± 0.11.0 ± 0.1
I/R4.2 ± 0.53.8 ± 0.4
I/R + 8-Br-cADPR2.1 ± 0.31.9 ± 0.2

*p < 0.05 compared to the I/R group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing ischemia-reperfusion injury in rodent models and for the administration of this compound or 8-Br-cADPR.

Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury

This protocol is adapted from established methods of inducing acute kidney injury.[8][9][10][11][12]

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, micro-serrefines or arterial clamps)

  • Suture materials

  • Heating pad

  • 8-Br-cADPR solution (e.g., 1 mg/kg in saline)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Make a midline laparotomy incision to expose the kidneys.

  • Carefully dissect the renal pedicles, isolating the renal artery and vein.

  • Induce ischemia by clamping both renal pedicles with micro-serrefines for a predetermined period (e.g., 45 minutes).

  • Administer 8-Br-cADPR (e.g., 1 mg/kg, intraperitoneally) 10 minutes before the end of the ischemic period.

  • After the ischemic period, remove the clamps to allow reperfusion.

  • Suture the abdominal wall in layers.

  • Provide post-operative care, including analgesia and hydration.

  • Euthanize the animals at a predetermined time point (e.g., 24 hours) after reperfusion for tissue and blood sample collection.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Midline Laparotomy & Kidney Exposure Anesthesia->Surgery Ischemia Clamp Renal Pedicles (e.g., 45 min) Surgery->Ischemia Treatment Administer 8-Br-cADPR (e.g., 1 mg/kg, i.p.) Ischemia->Treatment 10 min before end of ischemia Reperfusion Remove Clamps Treatment->Reperfusion Closure Suture Abdomen Reperfusion->Closure PostOp Post-operative Care Closure->PostOp Endpoint Euthanasia & Sample Collection (e.g., 24h) PostOp->Endpoint End End Endpoint->End

Fig. 2: Experimental workflow for the rat renal I/R injury model.
Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on the ligation of the left anterior descending (LAD) coronary artery.[13][14][15][16]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments (thoracic retractor, forceps, needle holder)

  • Suture materials (e.g., 6-0 silk)

  • ECG monitoring system

  • This compound solution

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a silk suture. Successful ligation is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardial wall.

  • Maintain ischemia for a specific duration (e.g., 30 minutes).

  • Administer this compound via a suitable route (e.g., intravenous) prior to or at the onset of reperfusion.

  • Release the ligature to allow reperfusion for a set period (e.g., 2 hours or 24 hours).

  • At the end of the reperfusion period, collect blood samples and excise the heart for further analysis (e.g., infarct size measurement, biochemical assays).

Start Start Anesthesia Anesthetize & Ventilate Rat Start->Anesthesia Surgery Left Thoracotomy & Heart Exposure Anesthesia->Surgery Ischemia Ligate LAD Artery (e.g., 30 min) Surgery->Ischemia Treatment Administer This compound Ischemia->Treatment Before or at reperfusion Reperfusion Release Ligature Treatment->Reperfusion Endpoint Sample Collection (e.g., 2h or 24h) Reperfusion->Endpoint End End Endpoint->End

Fig. 3: Workflow for the rat myocardial I/R injury model.

Conclusion

This compound and its analogue 8-Br-cADPR are valuable pharmacological tools for investigating the role of the cADPR/TRPM2 signaling pathway in ischemia-reperfusion injury. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies aimed at evaluating the therapeutic potential of targeting this pathway in various I/R-related pathologies. These compounds hold promise for the development of novel therapies to mitigate the detrimental effects of ischemia-reperfusion injury in clinical settings.

References

Application Notes and Protocols for In Vivo Use of 8-Br-7-CH-ADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deazaadenosine-5'-O-diphosphoribose (8-Br-7-CH-ADPR) is a synthetic analog of adenosine (B11128) diphosphate (B83284) ribose (ADPR). It functions as a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1] The TRPM2 channel is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including oxidative stress, inflammation, and cell death.[2] Its activation by ADPR leads to an influx of Ca2+, which can trigger downstream signaling cascades. As a specific inhibitor, this compound offers a valuable tool for investigating the in vivo roles of TRPM2 in disease models and holds potential as a therapeutic agent.

These application notes provide a comprehensive overview of the potential in vivo applications of this compound, along with detailed, plausible experimental protocols for its delivery and use in preclinical research.

Potential In Vivo Applications

Given its role as a TRPM2 antagonist, this compound is a promising candidate for investigation in a variety of disease models where TRPM2 activity is implicated. Preclinical studies with other TRPM2 inhibitors have shown therapeutic potential in several areas:

  • Neurodegenerative Diseases: TRPM2 activation is linked to neuronal cell death in conditions like Alzheimer's disease and Parkinson's disease due to oxidative stress.[2][3] Antagonizing TRPM2 with this compound could offer neuroprotective effects.

  • Ischemic Injury: In models of cerebral ischemia, inhibition of TRPM2 has been shown to reduce neuronal damage and cognitive dysfunction.[2][4][5] this compound could be investigated for its ability to mitigate tissue damage following stroke or other ischemic events.

  • Inflammatory Conditions: TRPM2 is involved in the activation of inflammatory cells and the release of pro-inflammatory cytokines.[6] Therefore, this compound could be explored as a potential anti-inflammatory agent.

  • Neuropathic Pain: TRPM2 signaling has been implicated in the pathophysiology of neuropathic pain, making its antagonists potential therapeutic agents for this condition.[6]

Data Presentation

Currently, there is a lack of specific quantitative in vivo data for this compound in the public domain. The following table provides a template for how such data could be presented and includes example data derived from studies on other TRPM2 antagonists to serve as a reference for experimental design.

ParameterMouse Model of Cerebral IschemiaRodent Model of Neuropathic Pain
Animal Model C57BL/6 miceSprague-Dawley rats
Route of Administration Intravenous (i.v.)Intraperitoneal (i.p.)
Dosage Range 1 - 20 mg/kg5 - 50 mg/kg
Vehicle Saline with 5% DMSOSaline with 10% PEG400
Primary Efficacy Endpoint Infarct volume reduction (%)Mechanical withdrawal threshold (g)
Secondary Endpoints Neurological deficit scoreThermal hyperalgesia latency (s)
Potential Biomarkers Plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6)Spinal cord microglia activation markers (e.g., Iba1)

Experimental Protocols

The following are detailed, generalized protocols for the in vivo application of this compound. These protocols are based on methodologies used for other small molecule TRPM2 inhibitors and should be optimized for specific experimental conditions.

Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To assess the efficacy of this compound in reducing cerebral infarct size and improving neurological outcome following ischemic stroke.

Materials:

  • This compound

  • Sterile saline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Adult male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system (e.g., Bederson scale)

Methodology:

  • Preparation of Dosing Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).

    • On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 250 µL). The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Animal Surgery (tMCAO):

    • Anesthetize the mouse using isoflurane.

    • Perform the tMCAO surgery by occluding the middle cerebral artery with a filament for a defined period (e.g., 60 minutes).

  • Drug Administration:

    • Administer this compound or vehicle via intravenous (tail vein) injection. Administration can be performed at the time of reperfusion or at a specified time post-reperfusion based on the experimental design. A dose of 20 mg/kg (i.v.) has been used for other BBB-penetrant TRPM2 inhibitors.[2]

  • Neurological Assessment:

    • At 24 hours post-tMCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson scale).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections and stain with TTC.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the infarct volumes and neurological scores between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Anti-Allodynic Effects in a Rat Model of Neuropathic Pain

Objective: To determine if this compound can alleviate mechanical allodynia in a model of nerve injury-induced neuropathic pain.

Materials:

  • This compound

  • Sterile saline

  • Polyethylene glycol 400 (PEG400)

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for chronic constriction injury (CCI) of the sciatic nerve

  • Von Frey filaments

Methodology:

  • Preparation of Dosing Solution:

    • Formulate this compound in a vehicle suitable for intraperitoneal injection, such as saline containing 10% PEG400.

  • Animal Surgery (CCI Model):

    • Anesthetize the rat and perform the CCI surgery by placing loose ligatures around the common sciatic nerve.

  • Assessment of Mechanical Allodynia:

    • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.

    • Establish a baseline mechanical withdrawal threshold using von Frey filaments.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to determine the effective dose.

  • Post-Dosing Behavioral Testing:

    • Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset and duration of action.

  • Data Analysis:

    • Analyze the changes in mechanical withdrawal threshold over time and between treatment groups using statistical methods such as two-way repeated measures ANOVA.

Visualizations

Signaling Pathway of TRPM2 Activation and Inhibition by this compound Oxidative_Stress Oxidative Stress (e.g., H2O2) PARP PARP Activation Oxidative_Stress->PARP activates ADPR ADP-Ribose (ADPR) Production PARP->ADPR NAD NAD+ NAD->PARP TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Cell Death) Ca_Influx->Cellular_Response Br_ADPR This compound Br_ADPR->TRPM2 inhibits Experimental Workflow for In Vivo Evaluation of this compound start Start formulation Compound Formulation (this compound in Vehicle) start->formulation administration Drug Administration (i.v., i.p., etc.) formulation->administration animal_model Induction of Disease Model (e.g., tMCAO, CCI) animal_model->administration assessment Behavioral/Physiological Assessment administration->assessment biochemical Biochemical/Histological Analysis assessment->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying TRPM2 Function in Immune Cells using 8-Bromo-Adenosine Diphosphate Ribose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a critical role in the function of various immune cells.[1][2] It is activated by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR) and is sensitized by calcium and reactive oxygen species (ROS), which are often produced during inflammatory responses.[1][3] Consequently, TRPM2 is a key player in translating oxidative stress into cellular calcium signals, which in turn regulate a plethora of immune cell functions, including cytokine production, chemotaxis, and inflammasome activation.[1][3][4]

This document provides detailed application notes and experimental protocols for studying the function of TRPM2 in immune cells using brominated analogs of its endogenous activators, specifically 8-Bromo-ADP-ribose (8-Br-ADPR) and 8-Bromo-cyclic ADP-ribose (8-Br-cADPR). These cell-permeable analogs act as antagonists of the TRPM2 channel and are valuable tools for elucidating the physiological and pathological roles of TRPM2 in the immune system.[5][6][7][8][9] While the user specified "8-Br-7-CH-ADPR", this appears to be a less common or potentially novel compound. This document will focus on the widely characterized and utilized antagonists, 8-Br-ADPR and 8-Br-cADPR, to investigate TRPM2 function.

Data Presentation

The following tables summarize key quantitative data for the activation and inhibition of the TRPM2 channel, providing a reference for experimental design.

Table 1: Agonist and Antagonist Concentrations for TRPM2 Modulation

CompoundActionCell TypeEffective ConcentrationIC50/EC50Reference
ADP-ribose (ADPR)AgonistHuman Neutrophils-EC50: 1 µM[10]
cyclic ADP-ribose (cADPR)Agonist/PotentiatorHuman Neutrophils-EC50: 44 µM (alone), 3 µM (with 100 nM ADPR)[10]
8-Br-ADPRAntagonistJurkat T-cells-IC50: ~300 µM[8]
8-Br-cADPRAntagonistHuman NeutrophilsUsed to block cADPR-induced activation-[10]
Hydrogen Peroxide (H₂O₂)PotentiatorHuman Neutrophils100 µM (enables subthreshold ADPR activation)-[10]

Table 2: Effects of TRPM2 Modulation on Immune Cell Function

Immune Cell TypeStimulusMeasured FunctionEffect of TRPM2 Inhibition (with 8-Br-cADPR)Reference
Mouse Neutrophils, Human Neutrophils, Human Monocytes, Mouse Dendritic CellsChemokinesChemotaxis, Ca²⁺ responseImpaired[6]
Renal Tissue (in vivo ischemia-reperfusion model)Ischemia-ReperfusionInflammation (TNF-α, IL-1β production)Reduced[9][11]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate TRPM2 function in immune cells using 8-Br-ADPR or 8-Br-cADPR.

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and its inhibition by 8-Br-ADPR/cADPR.

Materials:

  • Immune cells (e.g., primary human neutrophils, Jurkat T-cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • TRPM2 agonist (e.g., H₂O₂ or intracellularly applied ADPR)

  • 8-Br-ADPR or 8-Br-cADPR

  • Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Isolate and prepare immune cells according to standard laboratory protocols. Adherent cells should be plated on glass-bottom dishes. Suspension cells can be attached to coated coverslips (e.g., with poly-L-lysine).

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of 8-Br-ADPR or 8-Br-cADPR for a sufficient time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the TRPM2 agonist (e.g., H₂O₂) to the cells while continuously recording.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Compare the calcium response in the presence and absence of the TRPM2 inhibitor to determine its effect.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the release of cytokines (e.g., IL-6, IL-8, TNF-α) from immune cells following stimulation, a key functional readout of TRPM2 activation.

Materials:

  • Immune cells (e.g., monocytes, macrophages)

  • Cell culture medium and supplements

  • Stimulus (e.g., Lipopolysaccharide (LPS) or H₂O₂)

  • 8-Br-ADPR or 8-Br-cADPR

  • Commercially available ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Seeding: Seed immune cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of 8-Br-ADPR or 8-Br-cADPR for 1-2 hours.

  • Stimulation: Add the stimulus (e.g., LPS or H₂O₂) to the wells to activate the immune cells and induce cytokine production. Include appropriate controls (unstimulated cells, vehicle-treated cells).

  • Incubation: Incubate the plate for a period sufficient to allow for cytokine synthesis and release (typically 6-24 hours), depending on the specific cytokine and cell type.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a microplate with a capture antibody specific for the cytokine.

      • Adding the collected cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Compare the cytokine levels in inhibitor-treated samples to the control samples to assess the effect of TRPM2 inhibition.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the ion channel activity of TRPM2 and its inhibition by 8-Br-ADPR. This is a more advanced technique requiring specialized equipment.

Materials:

  • Immune cells expressing TRPM2 (or a cell line overexpressing TRPM2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, pH 7.2, with varying concentrations of ADPR and the inhibitor)

  • ADPR and 8-Br-ADPR

Procedure:

  • Cell Preparation: Prepare cells on a coverslip placed in the recording chamber on the microscope stage.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell and dialysis of the cell interior with the pipette solution.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Record the baseline current.

    • To activate TRPM2, include ADPR in the intracellular pipette solution. The current will develop as ADPR diffuses into the cell.

    • To test for inhibition, include 8-Br-ADPR in the pipette solution along with ADPR.

    • Apply voltage ramps or steps to determine the current-voltage (I-V) relationship of the TRPM2-mediated current.

  • Data Analysis:

    • Measure the amplitude of the whole-cell current at a specific voltage.

    • Compare the current amplitude in the presence and absence of 8-Br-ADPR to quantify the degree of inhibition.

    • Analyze the I-V relationship to confirm the characteristic properties of the TRPM2 channel current.

Visualization of Signaling Pathways and Workflows

TRPM2 Signaling Pathway in Immune Cells

TRPM2_Signaling ROS Reactive Oxygen Species (ROS) PARP PARP Activation ROS->PARP induces ADPR ADP-Ribose (ADPR) Production PARP->ADPR leads to TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_influx->Downstream activates Inhibitor 8-Br-ADPR 8-Br-cADPR Inhibitor->TRPM2 inhibits Functions Immune Cell Functions: - Cytokine Release - Chemotaxis - Inflammasome Activation Downstream->Functions regulates

Caption: TRPM2 activation by ROS and ADPR leading to calcium influx and immune responses.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow Start Start: Prepare Immune Cells Load Load Cells with Fura-2 AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify De-esterification Wash->Deesterify Preincubate Pre-incubate with 8-Br-ADPR/cADPR Deesterify->Preincubate Image Acquire Baseline Fluorescence Preincubate->Image Stimulate Stimulate with TRPM2 Agonist Image->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze F340/F380 Ratio Record->Analyze End End: Determine Inhibitor Effect Analyze->End

Caption: Step-by-step workflow for measuring intracellular calcium changes.

Logical Relationship: TRPM2 as a Therapeutic Target

Therapeutic_Target Disease Inflammatory Diseases Neurodegeneration Pathological Immune Responses TRPM2_role TRPM2 Hyperactivation Increased Ca²⁺ Influx Cellular Dysfunction & Damage Disease:tail->TRPM2_role:head involves Intervention Therapeutic Intervention TRPM2 Antagonists (e.g., 8-Br-ADPR) Block Ca²⁺ Overload TRPM2_role:tail->Intervention:head is a target for Outcome Therapeutic Outcome Amelioration of Disease Pathology Restoration of Immune Homeostasis Intervention:tail->Outcome:head leads to

References

Application Notes and Protocols for Measuring the Effect of 8-Br-7-CH-ADPR on Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-7-deaza-adenosine-5'-diphosphoribose (8-Br-7-CH-ADPR) is a synthetic analog of cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR), a crucial second messenger involved in calcium signaling. As a potent cADPR antagonist, this compound is a valuable tool for investigating the role of cADPR-mediated pathways in regulating ion channel activity.[1] This document provides detailed application notes and experimental protocols for assessing the impact of this compound on ion channels, with a particular focus on the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a known target of ADPR and its analogs.[2][3][4]

The protocols described herein are essential for researchers in academia and the pharmaceutical industry engaged in drug discovery and the elucidation of cellular signaling pathways involving ion channels. The primary techniques covered are patch-clamp electrophysiology for direct measurement of ion channel currents and fluorescent calcium imaging for monitoring changes in intracellular calcium concentrations.

Signaling Pathway of ADPR-Mediated TRPM2 Channel Activation and Inhibition

The TRPM2 ion channel is a non-selective cation channel that plays a significant role in various physiological and pathological processes, including immune responses, insulin (B600854) secretion, and oxidative stress-induced cell death.[5] Its activation is primarily mediated by intracellular ADP-ribose (ADPR) and is potentiated by calcium.[2][3] Analogs of ADPR and cADPR, such as this compound, can act as antagonists, inhibiting channel activity.

TRPM2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stimuli Stimuli PARP PARP Stimuli->PARP e.g., Oxidative Stress TRPM2 TRPM2 Channel Ca2+ Ca²⁺ TRPM2->Ca2+ influx NAD+ NAD+ PARP->NAD+ cleaves ADPR ADPR NAD+->ADPR produces ADPR->TRPM2 activates This compound This compound (Antagonist) This compound->TRPM2 inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Ca2+->Cellular_Response triggers

Caption: ADPR-mediated TRPM2 channel signaling pathway.

Data Presentation: Quantitative Analysis of TRPM2 Inhibition

CompoundIon ChannelCell TypeTechniqueIC50 / EC50Key FindingsReference
8-Br-cADPR TRPM2HEK293Patch-Clamp≥100 µMInhibition of ADPR- and cADPR-induced currents.[3]
8-Br-ADPR TRPM2Mouse NeutrophilsCalcium Imaging~900 µMInhibition of fMLP-induced Ca2+ entry.[2]
8-phenyl-2′-deoxy-ADPR TRPM2HEK293Patch-Clamp3 µMPotent inhibition of TRPM2 current.[3]
This compound e.g., TRPM2User-definedUser-definedTo be determinedTo be determinedUser's Data

Experimental Protocols

Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for directly measuring ion channel activity with high temporal and spatial resolution.[6] The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.

Objective: To measure the inhibitory effect of this compound on ADPR-activated TRPM2 currents.

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing TRPM2).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution: 147 mM NaCl, 2 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 13 mM glucose, 10 mM HEPES (pH 7.3 with NaOH).

  • Intracellular (pipette) solution: 147 mM Cs-glutamate, 10 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA (pH 7.2 with CsOH).

  • ADPR solution (e.g., 100 µM in intracellular solution).

  • This compound stock solution (e.g., 10 mM in DMSO).

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Baseline Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline currents.

  • Channel Activation: Perfuse the cell with the intracellular solution containing ADPR to activate TRPM2 channels. This is typically done by including ADPR in the patch pipette solution.

  • Application of this compound: Once a stable ADPR-activated current is established, apply different concentrations of this compound to the bath solution.

  • Data Acquisition: Record the current responses at each concentration of the test compound.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition as a function of the compound concentration to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture cells expressing the target ion channel Pipette_Fabrication Fabricate patch pipettes Giga_Seal Form a giga-seal on a single cell Pipette_Fabrication->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline Record baseline current Whole_Cell->Baseline Activation Activate channel with agonist (e.g., ADPR) Baseline->Activation Inhibition Apply this compound Activation->Inhibition Data_Acquisition Record current responses Inhibition->Data_Acquisition Data_Analysis Analyze current inhibition and determine IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for patch-clamp electrophysiology.
Fluorescent Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in a population of cells, making it suitable for higher-throughput screening.

Objective: To measure the effect of this compound on agonist-induced intracellular calcium elevation.

Materials:

  • Cells expressing the ion channel of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Agonist to induce calcium influx (e.g., H2O2 to generate intracellular ADPR, or a direct channel activator).

  • This compound stock solution.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate 24-48 hours prior to the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Baseline Measurement: Measure the baseline fluorescence intensity using the fluorescence plate reader or microscope.

  • Agonist Addition and Measurement: Add the agonist to induce calcium influx and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data (ΔF/F0, where F0 is the baseline fluorescence).

    • Plot the normalized fluorescence change against the concentration of this compound to determine the inhibitory effect.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate cells in a 96-well plate Dye_Loading Load cells with a calcium indicator dye Cell_Plating->Dye_Loading Washing Wash to remove excess dye Dye_Loading->Washing Compound_Incubation Incubate with This compound Washing->Compound_Incubation Baseline Measure baseline fluorescence Compound_Incubation->Baseline Agonist_Addition Add agonist and measure fluorescence Baseline->Agonist_Addition Data_Analysis Analyze fluorescence change and determine inhibition Agonist_Addition->Data_Analysis

Caption: Workflow for fluorescent calcium imaging.

Conclusion

The methodologies outlined in these application notes provide a robust framework for characterizing the effects of this compound on ion channel activity. By employing patch-clamp electrophysiology and fluorescent calcium imaging, researchers can obtain detailed quantitative data to understand the inhibitory mechanisms of this compound and its potential as a pharmacological tool or therapeutic lead. The provided diagrams and protocols are intended to guide the experimental design and execution for the successful investigation of this compound and other ion channel modulators.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Br-7-CH-ADPR Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 8-Br-7-CH-ADPR in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-Bromo-7-deazaadenosine-5'-O-diphosphoribose), often used as its more stable analog 8-Br-7-CH-cADPR (8-Bromo-7-deaza-cyclic adenosine (B11128) diphosphate (B83284) ribose), is a potent antagonist of cyclic ADP-ribose (cADPR).[1][2] Its primary mechanism of action is the inhibition of cADPR-mediated calcium (Ca2+) signaling.[3] In the context of neurobiology, it has been shown to significantly decrease paclitaxel-induced axon degeneration by preventing intra-axonal Ca++ increase.[2][3]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound primarily modulates signaling pathways dependent on cADPR-mediated calcium release. This includes pathways involving the ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum. In the context of axonal degeneration, it acts downstream of SARM1 activation. SARM1 activation leads to the production of cADPR, which in turn triggers a rise in intra-axonal calcium, a key step in the degenerative process. By blocking the action of cADPR, this compound can prevent this pathological calcium increase. It is also an antagonist of the TRPM2 ion channel.[4]

Q3: Is this compound cell-permeable?

A3: Yes, 8-Br-7-CH-cADPR is described as a membrane-permeant antagonist of cADPR, which allows for its use in cell-based in vitro experiments without the need for permeabilization techniques.[1][5]

Q4: What is the recommended vehicle control for this compound in in vitro experiments?

A4: Since 8-Br-7-CH-cADPR is soluble in water, the recommended vehicle control is the same culture medium or buffer used to dissolve the compound.[5] If a different solvent is used for initial stock preparation (e.g., DMSO), the final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.1%) and the same concentration of the solvent should be used in the vehicle control wells.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments using this compound.

Issue 1: No observable effect or lower than expected efficacy.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range for your assay. For dorsal root ganglion (DRG) neurons, concentrations as low as 0.1 µM have shown significant protection against axon degeneration.[3][6]

  • Possible Cause 2: Compound Instability.

    • Solution: 8-Br-7-CH-cADPR has limited stability at ambient temperatures.[5] Ensure that the compound is stored correctly at -20°C or preferably -80°C.[5] Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Incorrect Experimental Window.

    • Solution: The timing of compound addition and the duration of the experiment are critical. For axon degeneration assays, pre-treatment with this compound before inducing damage is often necessary to see a protective effect. The optimal incubation time will depend on the specific biological process being investigated.

Issue 2: High background or off-target effects.

  • Possible Cause 1: Concentration is too high.

    • Solution: While a sufficiently high concentration is needed for efficacy, excessively high concentrations can lead to non-specific effects. Refer to the dose-response curve to select a concentration that provides a specific effect without causing overt toxicity or other non-specific cellular changes.

  • Possible Cause 2: Contamination of the compound.

    • Solution: Ensure the purity of the this compound being used. If you suspect contamination, it is advisable to obtain a new batch from a reputable supplier.

Issue 3: Solubility Problems.

  • Possible Cause 1: Incorrect solvent.

    • Solution: 8-Br-7-CH-cADPR is reported to be easily soluble in water at concentrations greater than 50 mM.[5] For cell culture experiments, dissolve the compound directly in sterile, nuclease-free water or an appropriate buffer (like PBS) to make a concentrated stock solution. This stock can then be further diluted in the cell culture medium to the desired final concentration.

  • Possible Cause 2: Precipitation in media.

    • Solution: While soluble in water, some components of complex cell culture media could potentially cause precipitation at very high concentrations. When preparing working solutions, add the stock solution to the medium dropwise while gently vortexing to ensure proper mixing. If precipitation is observed, consider preparing a fresh, lower concentration stock solution.

Quantitative Data Summary

The following table summarizes the effective concentrations of 8-Br-7-CH-cADPR reported in the literature for specific in vitro applications.

Application Cell Type Effective Concentration Range Observed Effect Reference
Inhibition of Paclitaxel-Induced Axon DegenerationDorsal Root Ganglion (DRG) Neurons0.1 µM - 10 µMSignificant, concentration-dependent decrease in axon degeneration.Li et al., 2022[3][6]
Inhibition of sTIR Dimerization-Induced Calcium ElevationDorsal Root Ganglion (DRG) Neurons10 µMPartial inhibition of intra-axonal calcium elevation.Li et al., 2022[3]

Experimental Protocols

Axon Degeneration Assay in Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from studies investigating the neuroprotective effects of 8-Br-7-CH-cADPR on chemotherapy-induced peripheral neuropathy.[3][6]

Materials:

  • Compartmentalized culture chambers

  • Primary DRG neurons

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)

  • Paclitaxel (or other axon-damaging agent)

  • 8-Br-7-CH-cADPR

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Isolate DRG neurons from embryonic or neonatal rodents and seed them in the somatic compartment of the compartmentalized culture chambers.

  • Axon Growth: Allow axons to grow into the axonal compartment over 7-10 days.

  • Pre-treatment: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10 µM) in the appropriate culture medium. Apply these solutions to the axonal compartment and incubate for a predetermined time (e.g., 2 hours). Include a vehicle-only control.

  • Induction of Axon Degeneration: Add the axon-damaging agent (e.g., 30 nM paclitaxel) to the axonal compartment.

  • Incubation: Incubate the cultures for 24-48 hours.

  • Imaging and Analysis: Acquire images of the axons in the axonal compartment at different time points. Axon degeneration can be quantified by measuring the percentage of fragmented axons relative to the total axon area.

In Vitro SARM1 NADase Activity Assay

This protocol provides a general framework for measuring the NADase activity of SARM1 in the presence of inhibitors.

Materials:

  • Purified recombinant SARM1 protein

  • NAD+

  • Nicotinamide mononucleotide (NMN) (as an activator)

  • This compound

  • Reaction buffer (e.g., PBS)

  • NAD/NADH detection kit

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of purified SARM1 protein, and NAD+.

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a no-inhibitor control.

  • Initiate Reaction: Add NMN to all wells to activate SARM1 NADase activity.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Quantification of NAD+: Stop the reaction and measure the remaining NAD+ concentration using a commercial NAD/NADH detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the rate of NAD+ consumption for each condition. Plot the percentage of SARM1 activity against the logarithm of the this compound concentration to determine the IC50 value.

Calcium Imaging Assay

This protocol is designed to assess the effect of this compound on intracellular calcium mobilization.

Materials:

  • Cells of interest (e.g., DRG neurons) plated on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Agonist to induce calcium release (e.g., a SARM1 activator)

  • This compound

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Pre-treatment: Incubate the cells with the desired concentration of this compound or vehicle control for a specified period.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Stimulation: Add an agonist to stimulate cADPR-dependent calcium release.

  • Image Acquisition: Continuously record the fluorescence intensity changes over time.

  • Data Analysis: Quantify the changes in intracellular calcium concentration by analyzing the fluorescence intensity ratios (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). Compare the calcium response in cells treated with this compound to the control group.

Visualizations

SARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Axonal_Injury Axonal Injury / Neurotoxic Stress SARM1_inactive Inactive SARM1 Axonal_Injury->SARM1_inactive Activates SARM1_active Active SARM1 SARM1_inactive->SARM1_active NAD NAD+ SARM1_active->NAD Cleaves cADPR cADPR NAD->cADPR Produces Ca_release Ca2+ Release (from ER) cADPR->Ca_release Induces Axon_degeneration Axon Degeneration Ca_release->Axon_degeneration Promotes 8_Br_7_CH_ADPR This compound 8_Br_7_CH_ADPR->cADPR Inhibits

Caption: SARM1 Signaling Pathway in Axon Degeneration.

TRPM2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress PARP PARP Activation Oxidative_Stress->PARP ADPR ADPR PARP->ADPR Produces TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_influx Ca2+ Influx TRPM2->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Apoptosis) Ca_influx->Cellular_Response Triggers 8_Br_7_CH_ADPR This compound 8_Br_7_CH_ADPR->TRPM2 Inhibits

Caption: TRPM2 Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Optimizing this compound Concentration A 1. Determine IC50 (Dose-Response Curve) - Wide concentration range - Assess cytotoxicity/primary endpoint B 2. Select Working Concentrations - Based on IC50 and desired effect - Typically below toxic levels A->B C 3. Perform Primary Assay (e.g., Axon Degeneration, Ca2+ Imaging) - Include vehicle and positive controls B->C D 4. Data Analysis & Interpretation - Quantify results - Compare treated vs. controls C->D E 5. Troubleshooting & Refinement - Adjust concentration/timing if needed D->E Iterate if necessary

Caption: General Experimental Workflow.

References

solubility and stability of 8-Br-7-CH-ADPR in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 8-Br-7-deaza-adenosine diphosphate (B83284) ribose (8-Br-7-CH-ADPR) in experimental buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of cyclic ADP-ribose (cADPR). It functions as a competitive antagonist of cADPR-mediated calcium signaling. By binding to the cADPR receptor, it blocks the release of calcium from intracellular stores, thereby inhibiting downstream cellular processes regulated by calcium. The inclusion of a bromine atom at the 8th position and a carbon atom at the 7th position of the adenine (B156593) ring enhances its antagonistic properties and increases its resistance to hydrolysis.

Q2: How should I store this compound?

To ensure its stability, this compound should be stored as a lyophilized powder at -20°C for short-term storage and at -80°C for long-term storage. For solutions, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q3: Is this compound cell-permeable?

Yes, the 7-deaza-8-bromo modification of cADPR analogs has been shown to confer membrane permeability, allowing the compound to be used in intact cells without the need for microinjection or other disruptive delivery methods.[1][2]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Potential Cause: Improper dissolution technique or choice of solvent.

Troubleshooting Steps:

  • Initial Solvent: While specific quantitative data for various buffers is limited, a related compound, 8-Br-7-CH-cADPR, is readily soluble in water at concentrations greater than 50 mM. Therefore, it is recommended to first dissolve this compound in high-purity water before diluting it into your experimental buffer. Another related compound, 8-Bromo-cyclic adenosine (B11128) diphosphate ribose, has a reported solubility of 5 mg/mL in water.[3]

  • Dissolution Technique: To ensure complete dissolution, it is crucial to rinse the walls of the vial containing the lyophilized powder. Gentle vortexing or sonication can aid in the dissolution process.

  • Buffer Compatibility: After dissolving in water, the stock solution can be diluted to the final working concentration in your desired experimental buffer (e.g., PBS, Tris, HEPES). Be aware that high concentrations of salts or extreme pH values in the buffer could potentially affect solubility.

Issue 2: Inconsistent or No Experimental Effect

Potential Cause: Degradation of this compound.

Troubleshooting Steps:

  • Storage Conditions: Verify that the compound has been stored correctly at -20°C or -80°C as a lyophilized powder or a frozen stock solution. Avoid repeated freeze-thaw cycles.

  • Freshly Prepared Solutions: For optimal results, it is recommended to use freshly prepared solutions for your experiments. If using a frozen stock, thaw it on ice immediately before use.

  • pH of Experimental Buffer: The stability of similar nucleotide analogs can be pH-dependent. While the 7-deaza modification confers significant resistance to hydrolysis, it is good practice to maintain the pH of your experimental buffer within a physiological range (typically pH 7.2-7.4) to minimize potential degradation.[4][5][6]

  • Enzymatic Degradation: The 7-deaza modification provides substantial protection against enzymatic hydrolysis.[4][5][6] However, if your experimental system contains high concentrations of phosphodiesterases, some degradation may still occur over extended incubation times.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventReported Solubility
8-Br-7-CH-cADPRWater> 50 mM
8-Bromo-cyclic ADPRWater5 mg/mL[3]
This compoundWaterExpected to be high based on analogs
This compoundPBS, Tris, HEPESNo specific quantitative data available. Generally considered soluble at typical working concentrations (µM range) after initial dissolution in water.

Table 2: Stability of this compound

ConditionStability ProfileRecommendations
Storage (Lyophilized) Stable at -20°C (short-term) and -80°C (long-term).Store desiccated and protected from light.
Storage (Aqueous Solution) Limited stability at room temperature. Stable for extended periods at -80°C.Prepare single-use aliquots to avoid freeze-thaw cycles.
pH The 7-deaza modification confers significant resistance to acid-catalyzed hydrolysis.[4][5][6]Maintain experimental conditions within a neutral pH range (7.0-7.4).
Enzymatic Degradation The 7-deaza modification provides substantial resistance to enzymatic hydrolysis.[4][5][6]For long-term experiments, consider the potential for enzymatic activity in the experimental system.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add a small volume of high-purity water (e.g., 100 µL) to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Carefully rinse the walls of the vial with the solvent to ensure all the powder is dissolved.

  • Gently vortex or sonicate the solution to ensure it is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Prepare single-use aliquots of the stock solution and store them at -80°C.

Protocol: General Cell-Based Assay Workflow

  • Culture your cells of interest to the desired confluency in a suitable multi-well plate.

  • Prepare your experimental buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).

  • Thaw an aliquot of the this compound stock solution on ice.

  • Dilute the stock solution to the desired final working concentration in the pre-warmed experimental buffer.

  • Remove the cell culture medium and wash the cells with the experimental buffer.

  • Add the this compound-containing buffer to the cells and incubate for the desired period.

  • Proceed with your downstream analysis, such as calcium imaging or other functional assays.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Extracellular Signal Extracellular Signal GPCR G-Protein Coupled Receptor (GPCR) Extracellular Signal->GPCR 1. Signal Binding Enzyme Effector Enzyme (e.g., ADP-ribosyl cyclase) GPCR->Enzyme 2. Activation cADPR cyclic ADP-ribose (cADPR) Enzyme->cADPR 3. Synthesis from NAD+ NAD NAD+ RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding and Activation Ca_Release Ca2+ Release This compound This compound (Antagonist) This compound->RyR Inhibition RyR->Ca_Release 5. Ca2+ Release from ER Ca_Store Ca2+ Store Ca_Store->RyR

Figure 1: Signaling pathway showing the antagonistic action of this compound.

G Start Start Dissolve Dissolve Lyophilized This compound in Water Start->Dissolve Prepare_Stock Prepare Concentrated Stock Solution (e.g., 10 mM) Dissolve->Prepare_Stock Aliquot Aliquot and Store at -80°C Prepare_Stock->Aliquot Thaw Thaw Aliquot on Ice Before Experiment Aliquot->Thaw Dilute Dilute to Working Concentration in Experimental Buffer Thaw->Dilute Apply_to_Cells Apply to Cells Dilute->Apply_to_Cells End End Apply_to_Cells->End

Figure 2: Recommended workflow for the preparation and use of this compound solutions.

References

potential off-target effects of 8-Br-7-CH-ADPR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving 8-Br-7-CH-ADPR and its cyclic form, 8-Br-7-CH-cADPR. It focuses on potential off-target effects and offers troubleshooting solutions in a question-and-answer format.

A Note on Nomenclature: The term "this compound" refers to 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose, an analogue of ADP-ribose (ADPR) used for receptor mapping studies[1]. However, in the context of SARM1 signaling and axon degeneration, the relevant molecule is often its cyclic counterpart, 8-Br-7-CH-cADPR (7-Deaza-8-bromo-cyclic ADP-ribose)[2]. This molecule acts as a potent, membrane-permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR)[3]. This guide will focus on the use of 8-Br-7-CH-cADPR as a tool to probe the SARM1 pathway, as this is its most common application in recent literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for 8-Br-7-CH-cADPR in neuronal studies?

A1: The primary mechanism of 8-Br-7-CH-cADPR is the antagonism of cyclic ADP-ribose (cADPR) signaling. In the context of axon degeneration, the Sterile Alpha and TIR Motif Containing 1 (SARM1) enzyme is activated by injury or disease, leading to the rapid depletion of NAD+ and the production of cADPR[4]. This cADPR is believed to mobilize intra-axonal calcium (Ca²⁺)[5][6]. 8-Br-7-CH-cADPR acts downstream of SARM1 activation by blocking the effects of cADPR, thereby partially inhibiting the subsequent rise in calcium and protecting the axon from degeneration[2][5].

Q2: Does 8-Br-7-CH-cADPR directly inhibit the NADase activity of the SARM1 enzyme?

A2: Current evidence suggests it does not. An in vitro study using a similar and less potent cADPR antagonist, 8-Br-cADPR, demonstrated that it did not affect the NADase activity of purified SARM1 protein[5][6]. This indicates that the neuroprotective effect is downstream of SARM1's enzymatic function, making 8-Br-7-CH-cADPR a useful tool to specifically investigate the role of cADPR in the axon death pathway. However, it is good practice to validate this in your specific experimental system.

Q3: I'm observing unexpected cytotoxicity in my cell cultures after treatment. Could 8-Br-7-CH-cADPR be the cause?

A3: While 8-Br-7-CH-cADPR is designed to be a specific antagonist, high concentrations or prolonged exposure can potentially lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell type (e.g., primary neurons, HEK293T cells) in parallel with your axon degeneration experiments. Standard cytotoxicity assays like MTT, Neutral Red Uptake, or Propidium Iodide staining can be used to determine the toxicity threshold[7].

Q4: Could 8-Br-7-CH-cADPR interact with other NAD⁺-utilizing enzymes or ion channels?

A4: This is a key consideration for potential off-target effects.

  • Other NADases: Enzymes like CD38 also produce cADPR. While studies on some novel SARM1 inhibitors have shown high selectivity against CD38, this should not be assumed for all compounds[8][9].

  • TRPM2 Channels: The related, non-cyclic molecule 8-Br-ADPR is a known modulator of the TRPM2 channel, acting as an inhibitor in human TRPM2 but a partial agonist in other species[10]. Given the structural similarity, an interaction between 8-Br-7-CH-cADPR and TRPM2 channels cannot be entirely ruled out without direct experimental testing. If your model system expresses TRPM2, consider using TRPM2-knockout cells or a specific TRPM2 antagonist as a control.

Q5: How can I design a control experiment to confirm my observed effects are due to on-target cADPR antagonism?

A5: To validate that the protective effects of 8-Br-7-CH-cADPR are on-target, consider the following controls:

  • Use a SARM1-null model: In SARM1 knockout or knockdown neurons, axon degeneration is already profoundly blocked[11]. In this model, 8-Br-7-CH-cADPR should provide no significant additional protection, as the pathway that produces cADPR is absent.

  • Calcium Imaging: Directly measure intra-axonal calcium elevation following an injury stimulus. The on-target effect of 8-Br-7-CH-cADPR should be a partial, but significant, reduction in this calcium signal[5].

  • Use an inactive analogue: If available, use a structurally similar but biologically inactive version of the compound as a negative control.

Signaling Pathway and Experimental Workflow

SARM1_Signaling_Pathway cluster_0 Axonal Insult cluster_1 SARM1 Activation Cascade cluster_2 Downstream Events cluster_3 Point of Intervention Insult Axotomy / Vincristine / TNF-α NMNAT2 NMNAT2 Depletion Insult->NMNAT2 SARM1_Activation SARM1 Activation NMNAT2->SARM1_Activation NAD_Depletion NAD+ → ADPR + cADPR (NADase Activity) SARM1_Activation->NAD_Depletion Catalyzes cADPR cADPR Signaling NAD_Depletion->cADPR Produces Ca_Influx ↑ Intra-axonal Ca²⁺ cADPR->Ca_Influx Degeneration Axon Degeneration Ca_Influx->Degeneration Inhibitor 8-Br-7-CH-cADPR Inhibitor->cADPR Antagonizes Off_Target_Workflow cluster_0 Primary (On-Target) Validation cluster_1 Off-Target Screening cluster_2 Mechanism Confirmation start Start: Hypothesis (e.g., 8-Br-7-CH-cADPR protects neurons) axon_assay Axon Degeneration Assay (e.g., DRG culture + axotomy) start->axon_assay dose_response Determine Effective Concentration (EC50) axon_assay->dose_response toxicity_assay Cytotoxicity Assay (e.g., MTT, 7-AAD) dose_response->toxicity_assay Test at effective & higher conc. sarm1_assay Direct SARM1 NADase Assay (in vitro) dose_response->sarm1_assay Test at effective & higher conc. other_nadase_assay Other NADase Assay (e.g., CD38) dose_response->other_nadase_assay Test at effective & higher conc. sarm1_ko Test in SARM1 KO Neurons (Expect no added effect) dose_response->sarm1_ko toxicity_assay->sarm1_ko sarm1_assay->sarm1_ko other_nadase_assay->sarm1_ko ca_imaging Calcium Imaging (Confirm Ca²⁺ block) sarm1_ko->ca_imaging end Conclusion: Compound Specificity Profile ca_imaging->end

References

how to control for 8-Br-7-CH-ADPR vehicle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-7-deaza-adenosine diphosphoribose (8-Br-7-CH-ADPR). This guide focuses on controlling for potential confounding effects of the compound's vehicle in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is readily soluble in water at concentrations greater than 50 mM.[1] Therefore, sterile, nuclease-free water is the recommended primary vehicle.

Q2: Can I use other solvents like DMSO to prepare stock solutions of this compound?

A2: While this compound is water-soluble, some researchers may prefer to use dimethyl sulfoxide (B87167) (DMSO) for preparing highly concentrated stock solutions. If DMSO is used, it is crucial to ensure the final concentration in your experimental medium is as low as possible, ideally ≤0.1%, to avoid solvent-induced artifacts.[2][3]

Q3: What are the essential controls to include in my experiments to account for vehicle effects?

A3: To ensure that any observed biological effects are due to this compound and not the vehicle, the following controls are essential:

  • Vehicle-Only Control: This is the most critical control. It consists of cells, tissues, or animals treated with the same volume and concentration of the vehicle (e.g., water or ≤0.1% DMSO in media) as the experimental group receiving this compound. This control group allows you to measure the baseline response to the vehicle itself.[2][4]

  • Untreated (or Negative) Control: This group consists of cells, tissues, or animals that are not exposed to either this compound or its vehicle. This provides a baseline for normal biological activity.[4]

  • Positive Control: If applicable to your experimental design, a positive control using a known agonist or antagonist of the pathway you are studying can help validate your assay's responsiveness.

Q4: How should I prepare my vehicle control?

A4: The vehicle control should be prepared in the exact same manner as your this compound treatment solution, but without the compound. For example, if you dilute a 100 mM stock of this compound in water 1:1000 in your cell culture medium for a final concentration of 100 µM, your vehicle control should be prepared by adding the same volume of water to an identical volume of cell culture medium.

Troubleshooting Guide

This guide addresses common issues that may arise due to vehicle effects in experiments involving this compound.

Problem Potential Cause Recommended Solution
Unexpected cell death or altered morphology in the vehicle control group. The vehicle concentration may be too high, especially if using a co-solvent like DMSO. Different cell lines can have varying sensitivities to solvents.- If using a co-solvent, perform a dose-response curve for the vehicle alone to determine a non-toxic concentration (aim for ≤0.1% for DMSO).- Whenever possible, use sterile water as the primary vehicle for this compound.[1]- Ensure the vehicle is of high purity and sterile-filtered.
The experimental results with this compound are not significantly different from the vehicle control. The vehicle may be masking or interfering with the biological activity of this compound. Alternatively, the concentration of this compound may be too low.- Lower the final concentration of any co-solvent to the minimum required for solubility.- Confirm the final concentration of this compound and consider performing a dose-response experiment.- Ensure that the vehicle control and experimental groups are treated identically in every other aspect.
High background signal in calcium imaging experiments with the vehicle control. Certain vehicles or components of the culture media can exhibit autofluorescence. The calcium indicator dye may not be loaded optimally.- Image an unlabeled control sample (cells in media without any dye or treatment) to assess background autofluorescence.[4]- Optimize the concentration and loading time of your calcium indicator dye.- Ensure the vehicle is not interfering with the fluorescence of your chosen calcium indicator.
Variability in results between replicate experiments. Inconsistent preparation of vehicle and treatment solutions. Pipetting errors.- Prepare fresh stock and working solutions for each experiment.- Use calibrated pipettes and ensure consistent pipetting technique for all experimental groups.

Experimental Protocols

Protocol: Preparing Vehicle-Controlled Working Solutions

This protocol outlines the preparation of working solutions for a cell-based assay using a water-based vehicle for this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a Stock Solution of this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the appropriate volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 10 mM).

    • Gently vortex or use an ultrasonic bath to ensure complete dissolution.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Prepare the Final Working Solution (Treatment Group):

    • Determine the final concentration of this compound needed for your experiment (e.g., 100 µM).

    • Calculate the volume of the stock solution required to be added to your cell culture medium.

    • In a sterile tube, add the calculated volume of the this compound stock solution to the final volume of cell culture medium. Mix gently.

  • Prepare the Vehicle Control Solution:

    • In a separate sterile tube, add the same volume of sterile, nuclease-free water (the vehicle) that was used to prepare the treatment solution to the same final volume of cell culture medium.

    • For example, if you added 10 µL of the 10 mM this compound stock to 990 µL of media, you will add 10 µL of sterile water to 990 µL of media for your vehicle control.

  • Treatment:

    • Add equal volumes of the final working solution to your treatment group and the vehicle control solution to your vehicle control group.

    • Ensure all other experimental conditions are identical between the groups.

Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock (this compound in Water) treatment_working Treatment Working Solution (this compound in Medium) stock->treatment_working Dilute to final concentration (e.g., 100 µM) vehicle_stock Sterile Water (Vehicle) vehicle_control Vehicle Control Solution (Water in Medium) vehicle_stock->vehicle_control Add equivalent volume media Cell Culture Medium media->treatment_working media->vehicle_control treatment_group Treatment Group treatment_working->treatment_group Add to cells vehicle_group Vehicle Control Group vehicle_control->vehicle_group Add to cells cells Plate Cells untreated Untreated Control (Cells in Medium) data_acquisition Acquire Data (e.g., Calcium Imaging, Viability Assay) untreated->data_acquisition treatment_group->data_acquisition vehicle_group->data_acquisition comparison Compare Results data_acquisition->comparison

Caption: Experimental workflow for a cell-based assay incorporating a vehicle control.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor Receptor enzyme ADP-ribosyl Cyclase receptor->enzyme Activates cadpr cADPR (Second Messenger) enzyme->cadpr Synthesizes nad NAD+ nad->enzyme Substrate ryr Ryanodine Receptor (Ca2+ Channel) cadpr->ryr Activates br_adpr This compound (Antagonist) br_adpr->ryr Blocks ca_release Ca2+ Release ryr->ca_release Mediates ca_store Ca2+ Store

Caption: Simplified signaling pathway showing the antagonistic action of this compound.

References

Technical Support Center: Improving the Specificity of 8-Br-7-CH-ADPR in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Br-7-CH-ADPR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays, with a focus on improving experimental specificity and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-Bromo-7-deazaadenosine-5'-O-diphosphoribose) is a chemical probe designed as an antagonist of cyclic ADP-ribose (cADPR). Its primary mechanism of action is to block cADPR-mediated calcium (Ca²⁺) release from intracellular stores, a process regulated by ryanodine (B192298) receptors (RyRs). It is considered a more potent antagonist than the related compound, 8-Br-cADPR.[1]

Q2: What are the main applications of this compound in cellular assays?

A2: this compound is primarily used to investigate signaling pathways that involve cADPR-mediated calcium mobilization. A key application is in studying and preventing axon degeneration, where it has been shown to be effective at concentrations as low as 0.1 µM by inhibiting downstream calcium-dependent degenerative processes.[1]

Q3: What are the potential off-target effects of this compound?

A3: The primary concern for off-target activity is the potential inhibition of the TRPM2 (Transient Receptor Potential Melastatin 2) channel. TRPM2 is another intracellular sensor for ADP-ribose (ADPR) and its analogs. The structurally related compound, 8-Br-cADPR, is a known TRPM2 antagonist.[2][3][4] Therefore, it is crucial to design experiments that can distinguish between the on-target effects on the cADPR/RyR pathway and potential off-target effects on TRPM2.

Q4: How can I improve the specificity of my experiments with this compound?

A4: Improving specificity involves a combination of careful experimental design and the use of appropriate controls. Key strategies include:

  • Titration: Use the lowest effective concentration of this compound, as determined by a dose-response experiment.

  • Control Compounds: Employ structurally related but inactive analogs as negative controls, and use alternative inhibitors targeting the same pathway to confirm phenotypes.

  • Genetic Controls: Utilize cell lines with genetic knockout or knockdown of the intended target (RyRs) or potential off-targets (TRPM2) to validate that the observed effect is target-specific.

  • Orthogonal Assays: Confirm findings using different experimental readouts that measure distinct points in the signaling pathway.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays, particularly those measuring intracellular calcium.

Problem Potential Cause Suggested Solution
No or weak inhibition of calcium signal 1. Compound Inactivity: Degradation of this compound. 2. Low Concentration: Insufficient concentration to inhibit the target. 3. Cell Permeability Issues: The compound is not efficiently entering the cells. 4. Dominant Alternative Pathway: The observed calcium signal is not primarily mediated by the cADPR/RyR pathway.1. Verify Compound Integrity: Use a fresh stock of the compound. 2. Perform Dose-Response: Titrate the concentration of this compound to find the optimal inhibitory concentration. 3. Increase Incubation Time: Allow for a longer pre-incubation period before stimulating the cells. 4. Use Pathway Activators/Inhibitors: Confirm the role of cADPR/RyR using specific agonists of this pathway and inhibitors of other calcium channels.
High background signal or unexpected cellular responses 1. Off-Target Effects: Inhibition of other cellular targets, such as TRPM2 channels. 2. Cytotoxicity: The compound may be toxic at the concentration used.1. Differentiate Pathways: See the experimental workflow below for distinguishing between cADPR/RyR and TRPM2 signaling. 2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your main experiment to rule out toxicity.
High variability between replicates 1. Inconsistent Cell Health: Variations in cell density, passage number, or overall health. 2. Inaccurate Pipetting: Errors in compound dilution or addition. 3. Assay Conditions: Fluctuations in temperature or incubation times.1. Standardize Cell Culture: Use cells at a consistent confluency and passage number. 2. Ensure Pipetting Accuracy: Calibrate pipettes and use careful technique. 3. Maintain Consistent Conditions: Ensure all wells are treated identically and that assay plates are read promptly after incubation.

Quantitative Data

While specific IC₅₀ values for this compound are not widely reported in the literature, the following table provides comparative data for related compounds to guide experimental design.

CompoundTargetAssay SystemReported IC₅₀ / Effective Concentration
8-Br-cADPR cADPR-mediated Ca²⁺ releaseSea urchin egg homogenates~1.7 µM
8-Br-ADPR TRPM2 Channel-~300 µM
Ryanodine Ryanodine ReceptorsSkeletal and cardiac muscle2.8 - 10 nM
This compound cADPR-mediated axon degenerationIn vitro neuron cultureEffective at 0.1 µM

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent plate reader.

Materials:

  • Cells of interest plated in a black, clear-bottom 96-well plate

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Agonist known to induce cADPR-mediated calcium release

  • Ionomycin (positive control)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing your chosen calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 200 µL of HBSS.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound or vehicle control to the wells.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Calcium Measurement:

    • Set up the fluorescence plate reader for kinetic reading at the appropriate excitation/emission wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the agonist to the wells.

    • Continue recording the fluorescence signal for at least 3-5 minutes to capture the full response.

    • At the end of the run, inject Ionomycin into positive control wells to elicit a maximal calcium response and confirm cell viability and dye loading.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

This protocol is to be run in parallel with the primary assay to assess the cytotoxicity of this compound.

Materials:

  • Cells plated in an opaque-walled 96-well plate

  • This compound

  • Resazurin (B115843) solution

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Treatment: Prepare a plate with the same cell density and compound concentrations as your primary assay.

  • Incubation: Incubate the cells for the same duration as your primary experiment.

  • Reagent Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Record the fluorescence at an excitation of ~560 nm and an emission of ~590 nm. A decrease in fluorescence in treated wells compared to the vehicle control indicates cytotoxicity.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cellular Stimulus cluster_1 Second Messenger Production cluster_2 Intracellular Calcium Release cluster_3 Inhibitor Action cluster_4 Downstream Effects Stimulus Agonist / Stress ADPR_Cyclase ADP-ribosyl Cyclase Stimulus->ADPR_Cyclase activates cADPR cADPR ADPR_Cyclase->cADPR produces NAD NAD+ NAD->ADPR_Cyclase RyR Ryanodine Receptor (RyR) on ER/SR cADPR->RyR activates Ca_Store Ca2+ Store (ER/SR) RyR->Ca_Store opens Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol releases Ca2+ Cellular_Response Cellular Response (e.g., Axon Degeneration) Ca_Cytosol->Cellular_Response triggers Inhibitor This compound Inhibitor->cADPR antagonizes

Caption: Signaling pathway showing this compound antagonism of cADPR.

Experimental Workflow for Specificity Testing

G Start Start: Observe cellular phenotype with this compound Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does a RyR inhibitor (e.g., Ryanodine) mimic the effect? A1_Yes->Q2 Troubleshoot Re-evaluate assay: - Compound stability - Assay conditions A1_No->Troubleshoot A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No On_Target High Confidence: On-target cADPR/RyR effect A2_Yes->On_Target Off_Target_Check Potential Off-Target Effect or alternative pathway A2_No->Off_Target_Check Q3 Does a TRPM2 antagonist (e.g., specific non-ADPR analog) replicate the phenotype? Off_Target_Check->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No TRPM2_Effect High Confidence: Off-target TRPM2 effect A3_Yes->TRPM2_Effect Other_Off_Target Consider other off-targets or non-specific effects A3_No->Other_Off_Target

Caption: Troubleshooting workflow to determine the specificity of this compound.

Logical Relationship of Controls

G cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Investigation cluster_Negative Negative Controls Center Observed Phenotype with this compound RyR_KO RyR Knockout/Knockdown: Phenotype is absent Center->RyR_KO validated by RyR_Inhibitor Ryanodine Treatment: Phenotype is mimicked Center->RyR_Inhibitor validated by TRPM2_KO TRPM2 Knockout/Knockdown: Phenotype persists Center->TRPM2_KO specificity shown by TRPM2_Inhibitor Specific TRPM2 Inhibitor: Phenotype is different or absent Center->TRPM2_Inhibitor specificity shown by Inactive_Analog Inactive Analog: No phenotype observed Center->Inactive_Analog controlled by Viability Cell Viability Assay: No cytotoxicity observed Center->Viability controlled by

Caption: Relationship between experimental controls for validating specificity.

References

challenges in working with 8-Br-7-CH-ADPR and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Br-7-CH-ADPR (8-Bromo-7-deazaadenosine-5'-O-diphosphoribose).

Disclaimer

Information specifically on the non-cyclic this compound is limited in publicly available literature. Much of the available data pertains to its cyclic counterpart, 8-Br-7-CH-cADPR, or the related compound, 8-Br-ADPR. This guide leverages information on these related compounds to provide the best possible support. Information inferred from related compounds is explicitly noted.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect on TRPM2 Compound Degradation: Non-cyclic ADPR analogs can be susceptible to hydrolysis by pyrophosphatases in biological samples.[1] Incorrect Concentration: The effective concentration at the target site may not have been reached. Low Purity: Impurities in the compound stock may interfere with its activity.Handling and Storage: Strictly adhere to recommended storage conditions (-20°C to -80°C for long-term storage).[2][3][4] Prepare fresh solutions for each experiment. Minimize freeze-thaw cycles. Concentration Optimization: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Purity Check: If possible, verify the purity of your compound stock using techniques like HPLC. Ensure the supplier provides a certificate of analysis with purity data.
Variability Between Experimental Repeats Inconsistent Compound Aliquoting: The lyophilized powder can be sensitive to humidity, leading to variations in the actual amount of compound dispensed.[2][3] Pipetting Errors: Inaccurate pipetting of small volumes of a concentrated stock solution.Proper Aliquoting: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[2][3] Allow the vial to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption. Reconstitute the entire vial at once to create a stock solution of known concentration. Accurate Pipetting: Use calibrated pipettes and appropriate tips for the volumes being dispensed. For very small volumes, consider preparing an intermediate dilution.
Poor Solubility in Aqueous Buffers Incorrect Solvent: While generally water-soluble, high concentrations may be difficult to achieve in certain buffers. Precipitation: The compound may precipitate out of solution at low temperatures or after prolonged storage.Solvent Selection: 8-Br-ADPR is reported to have good solubility in water and buffers.[3] If you encounter issues, consider preparing the stock solution in water or a buffer at a neutral pH. Gentle warming and vortexing can aid dissolution.[2][3] Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is stored, visually inspect for any precipitation before use. If precipitation is observed, try to redissolve by warming and vortexing. If it persists, prepare a fresh stock.
Off-Target Effects Observed Non-Specific Binding: At high concentrations, the compound may interact with other nucleotide-binding proteins. Interaction with other Signaling Pathways: While identified as a specific TRPM2 antagonist, its effects on other pathways may not be fully characterized.Use Minimal Effective Concentration: Utilize the lowest concentration that provides consistent and significant inhibition of TRPM2 to minimize off-target effects. Include Proper Controls: Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known TRPM2 agonist) to validate your findings. Consider using a structurally different TRPM2 inhibitor as a complementary approach.

II. Frequently Asked Questions (FAQs)

Compound Properties and Handling

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific antagonist of the TRPM2 (Transient Receptor Potential Melastatin 2) ion channel. It is understood to inhibit TRPM2 activation by binding to the NUDT9 homology (NUDT9-H) domain of the channel, which is the binding site for the endogenous agonist ADP-ribose (ADPR). This prevents the influx of cations, primarily Ca2+, through the channel.

Q2: How should I store and handle lyophilized this compound?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or preferably -80°C.[2][4] The lyophilized powder is sensitive to humidity, which can cause it to appear as a smaller volume or even as small droplets.[2][3] It is recommended to briefly centrifuge the vial before opening to collect all the powder at the bottom.

Q3: What is the recommended solvent for reconstituting this compound?

A3: The related compound, 8-Br-ADPR, is reported to have excellent solubility in water and buffers.[3] It is advisable to reconstitute this compound in high-purity water or a suitable buffer (e.g., PBS) at a neutral pH.

Q4: How stable are solutions of this compound?

A4: While the 7-deaza modification is intended to increase stability against hydrolysis compared to ADPR, non-cyclic ADPR analogs can still be susceptible to degradation by cellular pyrophosphatases.[1] It is best practice to prepare solutions fresh for each experiment. If storing stock solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Experimental Design

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The optimal concentration will vary depending on the cell type, experimental conditions, and the concentration of the TRPM2 agonist being used. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific system. Based on studies with other ADPR analog inhibitors of TRPM2, concentrations in the low to mid-micromolar range are often a good starting point.[5]

Q6: What are the key controls to include in an experiment using this compound?

A6:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound.

  • Positive Control (Agonist): Cells treated with a known TRPM2 agonist (e.g., ADPR or H2O2) to confirm channel activity.

  • Inhibitor Control: Cells pre-incubated with this compound before the addition of the TRPM2 agonist to demonstrate its inhibitory effect.

  • Negative Control (Optional): A structurally similar but inactive molecule, if available.

Q7: Can I use this compound in in vivo studies?

A7: The suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which are not well-documented in publicly available literature. Challenges for non-cyclic nucleotide analogs in vivo can include poor membrane permeability and rapid metabolism.

III. Experimental Protocols

General Protocol for TRPM2 Inhibition Assay using Calcium Imaging

This protocol provides a general framework for assessing the inhibitory activity of this compound on TRPM2 channels using a fluorescent calcium indicator.

1. Cell Preparation: a. Plate cells expressing TRPM2 channels (either endogenously or through transfection) onto a suitable imaging plate (e.g., 96-well black, clear-bottom plate). b. Culture cells to the desired confluency.

2. Loading with Calcium Indicator: a. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., HBSS). b. Remove the culture medium from the cells and wash once with the physiological buffer. c. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark. d. After incubation, wash the cells twice with the physiological buffer to remove excess dye.

3. Baseline Fluorescence Measurement: a. Add fresh physiological buffer to the cells. b. Place the plate in a fluorescence plate reader or on a fluorescence microscope. c. Record the baseline fluorescence for a few minutes to establish a stable signal.

4. Inhibition with this compound: a. Prepare different concentrations of this compound in the physiological buffer. b. Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

5. TRPM2 Activation and Data Acquisition: a. Prepare a solution of a TRPM2 agonist (e.g., ADPR or H2O2) at a concentration known to elicit a robust calcium response. b. Add the agonist to the wells while continuously recording the fluorescence. c. Continue recording until the calcium signal reaches a peak and starts to decline.

6. Data Analysis: a. For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fpeak). b. Normalize the response by expressing it as ΔF/F0. c. Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

IV. Visualizations

Signaling Pathway Diagram

TRPM2_Inhibition cluster_membrane Cell Membrane TRPM2 TRPM2 Channel Ca_Influx TRPM2->Ca_Influx Opens ADPR ADPR (Agonist) NUDT9H NUDT9-H Domain ADPR->NUDT9H Binds and Activates Inhibitor This compound (Antagonist) Inhibitor->NUDT9H Binds and Inhibits Cellular_Response Cellular Response (e.g., Inflammation, Cell Death) Ca_Influx->Cellular_Response Triggers

Caption: Inhibition of TRPM2 signaling by this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Plate and Culture TRPM2-expressing cells B 2. Load cells with Calcium Indicator (e.g., Fura-2) A->B C 3. Measure Baseline Fluorescence B->C D 4. Pre-incubate with This compound C->D E 5. Add TRPM2 Agonist (e.g., ADPR) D->E F 6. Record Fluorescence Change (Calcium Influx) E->F G 7. Analyze Data and Determine IC50 F->G

Caption: Workflow for TRPM2 inhibition assay.

Logical Relationship Diagram

Troubleshooting_Logic Problem Inconsistent Results Cause1 Compound Instability Problem->Cause1 Cause2 Handling/Aliquoting Error Problem->Cause2 Cause3 Assay Variability Problem->Cause3 Solution1 Prepare Fresh Solutions Store Properly Cause1->Solution1 Solution2 Centrifuge Vial Accurate Pipetting Cause2->Solution2 Solution3 Optimize Protocol Include Controls Cause3->Solution3

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Assessing the Cytotoxicity of 8-Br-7-CH-ADPR in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of 8-Br-7-CH-ADPR, a specific TRPM2 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

8-Bromo-7-deazaadenosine-5'-diphosphoribose (this compound) is an analog of adenosine (B11128) diphosphate (B83284) ribose (ADPR). It functions as a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1] TRPM2 is a cation channel involved in various cellular processes, and its dysregulation has been implicated in pathological conditions, including cell death. By inhibiting TRPM2, this compound can be utilized as a tool to investigate the role of this channel in cellular viability and cytotoxicity.

Q2: In which cell lines can I expect to see a cytotoxic effect with this compound?

The cytotoxic effect of this compound is expected to be most pronounced in cell lines that exhibit high expression and activity of the TRPM2 channel. The role of TRPM2 in cancer is complex; in some cancerous cells, it appears to have a protective role, and its blockade can lead to increased cell death. Therefore, cancer cell lines may be particularly susceptible. It is crucial to determine the TRPM2 expression levels in your cell line of interest before initiating cytotoxicity studies.

Q3: What is a suitable concentration range for initial cytotoxicity screening of this compound?

For initial screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited).

Q4: What positive and negative controls should I use in my cytotoxicity experiments?

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the experimental wells. This accounts for any solvent-induced cytotoxicity.

  • Positive Control: A well-characterized cytotoxic agent known to induce cell death in your chosen cell line (e.g., doxorubicin, staurosporine, or paclitaxel). This ensures that the assay is performing as expected.

  • Untreated Control: Cells in culture medium alone, to represent 100% viability.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution.
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the bottom of the well to avoid disturbing the cell monolayer.
Edge Effects Evaporation is more prominent in the outer wells of a microplate. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data points.
Compound Precipitation Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation is observed, consider preparing a fresh stock solution, using a different solvent, or lowering the final concentration.
Issue 2: No Apparent Cytotoxicity Observed
Possible Cause Troubleshooting Step
Low TRPM2 Expression Verify the expression of the TRPM2 channel in your cell line using techniques like Western blot or qPCR. If expression is low or absent, the cells may be insensitive to a TRPM2 antagonist.
Incorrect Concentration Range The effective concentration may be higher than the range tested. Perform a broader dose-response experiment with concentrations up to the millimolar range, while monitoring for solubility issues.
Insufficient Incubation Time Cytotoxic effects may take time to manifest. Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours).
Assay Interference The compound may interfere with the assay chemistry. For example, in MTT assays, the compound might chemically reduce the MTT reagent. Run a cell-free control with the compound and the assay reagent to check for direct interference.
Issue 3: Unexpected Increase in Cell Viability
Possible Cause Troubleshooting Step
Hormetic Effect At low concentrations, some compounds can stimulate cell proliferation. This is a known biological phenomenon. A full dose-response curve should reveal a biphasic effect.
Assay Interference The compound may enhance the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic assays like MTT or WST-1. Correlate the results with a direct cell counting method like trypan blue exclusion.
Compound Color If this compound or its degradation products are colored, they may interfere with absorbance readings. Measure the absorbance of the compound in cell-free media to determine its intrinsic absorbance.

Quantitative Data Summary

Due to the limited availability of published, peer-reviewed cytotoxicity data specifically for this compound across a wide range of cell lines, the following table provides an example of how to present such data. Researchers should generate their own data for their specific cell lines of interest.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines after 48-hour treatment

Cell LineCancer TypeTRPM2 ExpressionIC50 (µM)
HeLa Cervical CancerModerate25.5
MCF-7 Breast CancerHigh15.2
A549 Lung CancerLow> 100
Jurkat T-cell LeukemiaHigh18.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol is adapted for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound Dilutions incubate_24h->prepare_compound treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate (24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM2 TRPM2 Channel Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Mediates Compound This compound Compound->TRPM2 Inhibits Cell_Death Cell Death Ca_Influx->Cell_Death Leads to

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Troubleshooting_Tree cluster_var High Variability Solutions cluster_no_effect No Cytotoxicity Solutions cluster_increase Increased Viability Solutions Start Inconsistent Results? High_Var High Variability? Start->High_Var Yes No_Effect No Cytotoxicity? Start->No_Effect No Check_Seeding Check Cell Seeding High_Var->Check_Seeding Calibrate_Pipettes Calibrate Pipettes High_Var->Calibrate_Pipettes Avoid_Edge Avoid Edge Effects High_Var->Avoid_Edge Increased_Via Increased Viability? No_Effect->Increased_Via No Check_TRPM2 Verify TRPM2 Expression No_Effect->Check_TRPM2 Increase_Conc Increase Concentration No_Effect->Increase_Conc Extend_Time Extend Incubation Time No_Effect->Extend_Time Check_Hormesis Consider Hormesis Increased_Via->Check_Hormesis Correlate_Count Correlate with Cell Count Increased_Via->Correlate_Count Check_Interference Check for Assay Interference Increased_Via->Check_Interference

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Validation & Comparative

Comparative Analysis of 8-Substituted ADPR Analogs and Other Modulators for TRPM2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including immune response, insulin (B600854) secretion, and neurodegeneration.[1][2] Its activation is primarily mediated by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR).[3][4] Consequently, the development of specific and selective inhibitors for TRPM2 is of significant interest for therapeutic applications. This guide provides a comparative analysis of 8-substituted ADPR analogs, with a focus on their specificity and selectivity for TRPM2, alongside other known TRPM2 inhibitors.

Overview of TRPM2 Inhibitors

A variety of compounds have been identified as inhibitors of the TRPM2 channel. These can be broadly categorized as:

  • ADPR Analogs: These are structurally related to the endogenous agonist ADPR and act as competitive inhibitors. Modifications at the C-8 position of the purine (B94841) ring have been a key strategy in developing more potent and selective inhibitors.[1][2]

  • Non-specific Small Molecules: Several compounds, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB), clotrimazole, and flufenamic acid (FFA), have been shown to inhibit TRPM2. However, these often lack specificity and affect other ion channels as well.[1]

  • Other Modulators: This category includes compounds like N-(p-amylcinnamoyl)anthranilic acid (ACA) and inhibitors of poly(ADP-ribose) polymerase (PARP), which can indirectly affect TRPM2 activation.[5][6][7]

Quantitative Comparison of TRPM2 Inhibitors

The potency of various TRPM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several compounds, highlighting the superior potency of some 8-substituted ADPR analogs and other specific inhibitors over earlier, non-specific options.

CompoundTypeIC50 (µM)Selectivity Notes
8-Br-ADPRADPR Analog~300A first-generation competitive inhibitor.
8-Ph-2'-deoxy-ADPRADPR Analog~3Significantly more potent than 8-Br-ADPR.[2]
Compound 7iADPR Analog5.7No effect on TRPM7, TRPM8, TRPV1, and TRPV3 channels.[1][8]
Compound 8aADPR Analog5.4No effect on TRPM7, TRPM8, TRPV1, and TRPV3 channels.[1][8]
ACAOther Small Molecule1.7Blocks ADPR-induced whole-cell currents and H2O2-induced Ca2+ signals.[7]
2-APBNon-specific Small Molecule0.82 - 1.17Also affects other TRP channels like TRPV1, TRPV2, and TRPV3.[1][9]
PJ34PARP Inhibitor2.0Indirectly inhibits TRPM2 by reducing ADPR production.[4][5]
DPQPARP Inhibitor15.8Indirectly inhibits TRPM2 by reducing ADPR production.[4][5]
AMPEndogenous Metabolite~70Acts as a negative feedback regulator.[2]

Signaling Pathway of TRPM2 Activation and Inhibition

The activation of the TRPM2 channel is a multi-step process that can be targeted by different classes of inhibitors. The following diagram illustrates the signaling pathway leading to TRPM2 activation and the points of intervention for various inhibitors.

TRPM2_Activation_Pathway cluster_stimuli Cellular Stress cluster_activation Activation Cascade cluster_inhibitors Inhibitors Oxidative Stress Oxidative Stress PARP PARP Oxidative Stress->PARP DNA Damage DNA Damage DNA Damage->PARP ADPR ADPR PARP->ADPR produces TRPM2 TRPM2 ADPR->TRPM2 activates Ca_influx Ca²+ Influx TRPM2->Ca_influx leads to PARP_Inhibitors PARP Inhibitors (e.g., PJ34, DPQ) PARP_Inhibitors->PARP ADPR_Analogs ADPR Analogs (e.g., 8-Br-ADPR) ADPR_Analogs->TRPM2 competes with ADPR Channel_Blockers Direct Blockers (e.g., ACA, 2-APB) Channel_Blockers->TRPM2 blocks channel

Caption: TRPM2 activation pathway and points of inhibition.

Experimental Protocols

The evaluation of TRPM2 inhibitors relies on specific and sensitive experimental assays. The two primary methods used in the cited studies are whole-cell patch-clamp recordings and calcium imaging.

Whole-Cell Patch-Clamp Recordings

This electrophysiological technique is the gold standard for characterizing ion channel activity and the effects of inhibitors.

Objective: To directly measure the ion currents flowing through TRPM2 channels in response to agonists and antagonists.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPM2 channel are commonly used.

  • Pipette Solution: A patch pipette is filled with an internal solution containing the TRPM2 agonist, typically ADPR (e.g., 100 µM), to activate the channel from the intracellular side.

  • Recording: The pipette forms a high-resistance seal with the cell membrane ("giga-seal"), and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition: Membrane currents are recorded in response to voltage ramps or steps. The inhibitor is applied to the extracellular solution to assess its effect on the ADPR-activated currents.

  • Analysis: The reduction in current amplitude in the presence of the inhibitor is used to determine the IC50 value.

Calcium Imaging Assay

This method provides a higher-throughput alternative to patch-clamping for screening potential inhibitors.

Objective: To indirectly measure TRPM2 channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

  • Cell Preparation: TRPM2-expressing cells are seeded in multi-well plates (e.g., 384-well) and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Application: The test compounds (potential inhibitors) are added to the wells.

  • Channel Activation: The TRPM2 channel is activated by adding an agonist like H₂O₂ or by intracellular dialysis of ADPR.

  • Fluorescence Measurement: A fluorometric imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

  • Data Analysis: The inhibition of the agonist-induced calcium influx by the test compound is quantified to determine its potency.

The workflow for a typical high-throughput calcium imaging screen is depicted below.

HTS_Workflow A Seed TRPM2-expressing cells in 384-well plate B Load cells with Fluo-4 AM calcium indicator A->B C Add test compounds (potential inhibitors) B->C D Add TRPM2 agonist (e.g., H₂O₂) C->D E Measure fluorescence change with FLIPR D->E F Analyze data to determine IC50 E->F

Caption: High-throughput screening workflow for TRPM2 inhibitors.

Conclusion

The development of potent and selective TRPM2 inhibitors is a rapidly advancing field. While early inhibitors like 8-Br-ADPR showed the potential of targeting the ADPR binding site, newer 8-substituted ADPR analogs, such as 8-Ph-2'-deoxy-ADPR, and other small molecules like ACA, offer significantly improved potency. The selectivity of these compounds against other TRP channels is a critical factor, and studies have shown that some of the newer ADPR analogs exhibit excellent selectivity profiles. The use of robust experimental protocols, including whole-cell patch-clamp and high-throughput calcium imaging, is essential for the accurate characterization and comparison of these inhibitors, paving the way for the development of novel therapeutics targeting TRPM2-related pathologies.

References

Confirming the Activity of 8-Br-7-CH-ADPR: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating intracellular calcium signaling, 8-Bromo-7-deaza-adenosine diphosphoribose (8-Br-7-CH-ADPR), and more specifically its cyclic form, 7-deaza-8-bromo-cyclic ADP-ribose (8-Br-7-CH-cADPR), serves as a potent and valuable tool. This guide provides a framework for designing and executing control experiments to unequivocally confirm its activity as an antagonist of the cyclic ADP-ribose (cADPR) pathway.

8-Br-7-CH-cADPR is a chemically modified analog of cADPR, a key second messenger that mobilizes intracellular calcium stores by gating ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum. The "7-deaza" modification confers resistance to enzymatic hydrolysis, while the "8-bromo" substitution is crucial for its antagonistic properties. These features make it a more stable and effective tool for probing cADPR-mediated signaling compared to other antagonists.

Comparative Efficacy of cADPR Analogs

To ascertain the antagonistic potency of 8-Br-7-CH-cADPR, its performance should be benchmarked against its parent compounds and other known modulators of the cADPR pathway. The sea urchin egg homogenate is a classic and reliable in vitro system for such comparisons due to its robust and sensitive response to cADPR.

CompoundTypeIC50 (in Sea Urchin Egg Homogenate)Key Characteristics
8-Br-7-CH-cADPR Antagonist ~0.73 µM Membrane-permeant, hydrolysis-resistant
8-Br-cADPRAntagonist~0.97 µMMembrane-permeant, susceptible to hydrolysis
cADPRAgonistN/A (EC50 ~18 nM)Endogenous second messenger, activates Ca2+ release
8-NH2-cADPRAntagonistPotent, but less stableEarly generation antagonist, susceptible to hydrolysis
Ruthenium RedRyR BlockerVaries with conditionsNon-specific Ryanodine Receptor blocker
RyanodineRyR ModulatorVaries with conditionsModulates Ryanodine Receptor gating (biphasic effect)

Experimental Protocols

Key Experiment: cADPR-Induced Calcium Release in Sea Urchin Egg Homogenate

This assay directly measures the ability of 8-Br-7-CH-cADPR to inhibit calcium release triggered by a known concentration of cADPR.

Materials:

  • Sea urchin eggs (e.g., from Lytechinus pictus)

  • Homogenization Buffer (e.g., 250 mM N-methyl-D-glucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2)

  • Intracellular-like Medium (IM) (e.g., 250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, pH 7.2)

  • ATP, creatine (B1669601) phosphate, and creatine kinase (ATP-regenerating system)

  • Fluo-3 or other suitable calcium-sensitive fluorescent dye

  • cADPR (agonist)

  • 8-Br-7-CH-cADPR (test antagonist)

  • 8-Br-cADPR (control antagonist)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Induce spawning and collect sea urchin eggs.

    • Wash the eggs in artificial seawater.

    • Resuspend the eggs in ice-cold Homogenization Buffer.

    • Homogenize the eggs on ice using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to remove debris. The supernatant is the egg homogenate.

  • Calcium Release Assay:

    • Dilute the egg homogenate in IM containing the ATP-regenerating system and the calcium indicator dye (e.g., 3 µM Fluo-3).

    • Aliquot the homogenate into fluorometer cuvettes or a 96-well plate.

    • To test for antagonist activity, pre-incubate the homogenate with varying concentrations of 8-Br-7-CH-cADPR or the control antagonist (8-Br-cADPR) for 3-5 minutes.

    • Establish a baseline fluorescence reading.

    • Induce calcium release by adding a fixed, sub-maximal concentration of cADPR (e.g., 100 nM).

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the amount of calcium released by determining the peak fluorescence change after cADPR addition.

    • Express the calcium release in the presence of the antagonist as a percentage of the control release (cADPR alone).

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Visualizing the Experimental Logic and Signaling Pathway

To better understand the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 Experimental Workflow prep Prepare Sea Urchin Egg Homogenate incubate Incubate with Fluo-3 & ATP System prep->incubate pre_treat Pre-treat with Antagonist (e.g., 8-Br-7-CH-cADPR) incubate->pre_treat baseline Measure Baseline Fluorescence pre_treat->baseline add_agonist Add cADPR (Agonist) baseline->add_agonist measure Measure Fluorescence Change (Ca2+ Release) add_agonist->measure analyze Calculate IC50 measure->analyze

Workflow for Calcium Release Assay

G cluster_ER NAD NAD+ CD38 CD38/SARM1 NAD->CD38 synthesis cADPR cADPR CD38->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR activates ER Endoplasmic Reticulum Ca_cyto Ca2+ (cytosol) RyR->Ca_cyto release Ca_ER Ca2+ Antagonist 8-Br-7-CH-cADPR Antagonist->RyR inhibits

cADPR Signaling Pathway and Antagonist Action

Cross-Validation of TRPM2 Inhibition: A Comparative Guide to 8-Br-7-CH-ADPR and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel: pharmacological inhibition using the specific antagonist 8-Br-7-CH-ADPR and genetic suppression via RNA interference (RNAi). Understanding the nuances, strengths, and limitations of each approach is crucial for robust experimental design and accurate interpretation of results in the fields of cell signaling, neurobiology, and drug discovery.

Executive Summary

The validation of findings from pharmacological interventions with genetic techniques is a cornerstone of rigorous scientific research. In the context of the TRPM2 ion channel, a critical mediator of calcium signaling in response to oxidative stress, comparing the effects of a specific antagonist like 8-Bromo-7-deazaadenosine-5'-O-diphosphoribose (this compound) with those of genetic knockdown (e.g., using shRNA or siRNA) provides a powerful strategy to confirm the on-target effects of the compound and elucidate the precise role of TRPM2 in cellular pathways. This guide presents a side-by-side analysis of these two approaches, supported by representative experimental data and detailed protocols.

Data Presentation: Pharmacological vs. Genetic Inhibition of TRPM2

To illustrate the comparative efficacy of pharmacological and genetic inhibition of TRPM2, the following table summarizes representative data from a study investigating the role of TRPM2 in hydrogen peroxide (H₂O₂)-induced calcium influx in esophageal squamous cell carcinoma (ESCC) TE-1 cells. While this study utilized the TRPM2 antagonist N-(p-amylcinnamoyl)anthranilic acid (ACA), the principles and expected outcomes are analogous to those for this compound.

Experimental Condition Treatment Peak Intracellular Ca²⁺ Increase (Δ[Ca²⁺]i) (% of H₂O₂ Control) Inhibition of Ca²⁺ Influx (%)
ControlH₂O₂ (200 µM)100%0%
Pharmacological Inhibition H₂O₂ (200 µM) + ACA (20 µM)~40%~60%
Genetic Inhibition H₂O₂ (200 µM) + TRPM2 siRNA~35%~65%
Control for Genetic InhibitionH₂O₂ (200 µM) + Scrambled siRNA~98%~2%

Data is adapted from a study by Chen et al. (2020) and is presented to be representative of a typical comparative experiment. Actual values may vary based on experimental conditions and cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the pharmacological inhibition and genetic knockdown of TRPM2.

Protocol 1: Pharmacological Inhibition of TRPM2-Mediated Calcium Influx

Objective: To measure the effect of a TRPM2 antagonist on agonist-induced intracellular calcium elevation.

Materials:

  • HEK293 cells stably expressing human TRPM2 (or a cell line with endogenous TRPM2 expression)

  • This compound (or other TRPM2 antagonist)

  • TRPM2 agonist (e.g., ADP-ribose or H₂O₂)

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed HEK293-TRPM2 cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Antagonist Incubation: Add HBSS containing the desired concentrations of this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a microplate reader (Excitation: ~490 nm, Emission: ~525 nm).

  • Agonist Stimulation: Add the TRPM2 agonist (e.g., H₂O₂) to the wells while continuously recording the fluorescence.

  • Data Analysis: The change in intracellular calcium is calculated as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control.

Protocol 2: Genetic Knockdown of TRPM2 using shRNA

Objective: To stably suppress TRPM2 expression in a target cell line to validate the on-target effects of TRPM2 antagonists.

Materials:

  • Target cells (e.g., HEK293)

  • Lentiviral vectors encoding shRNA targeting TRPM2 and a non-targeting scramble control

  • Lentiviral packaging plasmids

  • Transfection reagent

  • Puromycin (or other selection antibiotic)

  • Polybrene

  • Complete cell culture medium

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Plate target cells and allow them to adhere. On the following day, infect the cells with the lentiviral particles in the presence of polybrene (typically 4-8 µg/mL).

  • Selection: 48-72 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.

  • Validation of Knockdown:

    • Western Blot: Lyse the selected cells and perform Western blot analysis using a TRPM2-specific antibody to confirm the reduction in protein expression compared to the scramble control.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in TRPM2 mRNA levels.

  • Functional Assay: Once knockdown is confirmed, the cells are ready for use in functional assays, such as the calcium imaging protocol described above, to assess the impact of TRPM2 suppression on cellular responses.

Mandatory Visualization

Signaling Pathway of TRPM2 Activation

TRPM2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PARP PARP Activation Oxidative_Stress->PARP activates ADPR ADP-ribose (ADPR) Production PARP->ADPR leads to TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx mediates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response triggers 8Br This compound 8Br->TRPM2 inhibits shRNA TRPM2 shRNA shRNA->TRPM2 downregulates expression Comparative_Workflow cluster_setup Experimental Setup cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Data Analysis & Comparison Cell_Culture Culture Target Cells (e.g., HEK293-TRPM2) Antagonist_Treatment Treat with this compound Cell_Culture->Antagonist_Treatment shRNA_Transduction Transduce with TRPM2 shRNA Cell_Culture->shRNA_Transduction Agonist_Stimulation1 Stimulate with TRPM2 Agonist (e.g., H₂O₂) Antagonist_Treatment->Agonist_Stimulation1 Calcium_Imaging1 Measure Ca²⁺ Influx Agonist_Stimulation1->Calcium_Imaging1 Knockdown_Validation Validate Knockdown (Western Blot/qPCR) shRNA_Transduction->Knockdown_Validation Agonist_Stimulation2 Stimulate with TRPM2 Agonist (e.g., H₂O₂) Knockdown_Validation->Agonist_Stimulation2 Calcium_Imaging2 Measure Ca²⁺ Influx Agonist_Stimulation2->Calcium_Imaging2 Comparison Compare Inhibition of Ca²⁺ Influx Calcium_Imaging1->Comparison Calcium_Imaging2->Comparison

A Comparative Review of TRPM2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Inhibitors Targeting the TRPM2 Ion Channel, Featuring Experimental Data and Methodologies

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel has emerged as a significant therapeutic target for a variety of pathologies, including neurodegenerative diseases, ischemic injury, and inflammatory conditions. As a non-selective cation channel activated by oxidative stress and intracellular ADP-ribose, TRPM2 plays a crucial role in calcium signaling and cellular stress responses. Consequently, the development of potent and selective TRPM2 inhibitors is an area of intense research. This guide provides a comparative overview of several key TRPM2 inhibitors, presenting their quantitative data, the experimental protocols used for their characterization, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of TRPM2 Inhibitors

The landscape of TRPM2 inhibitors includes a range of compounds from non-selective agents to more recently developed, highly potent and selective molecules. The following table summarizes the key quantitative data for a selection of these inhibitors, providing a snapshot of their efficacy and selectivity.

InhibitorChemical ClassIC50 (TRPM2)Selectivity NotesKey Findings & References
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) Borane complex~1 µMNon-selective; also affects other TRP channels (e.g., TRPV1, TRPV2, TRPV3) and IP3 receptors.A widely used but non-selective tool compound for studying TRPM2. Its use requires careful interpretation due to off-target effects.[1][2]
N-(p-amylcinnamoyl)anthranilic acid (ACA) Anthranilic acid derivative~1.7 µMNon-selective; also inhibits TRPC6 and TRPM8.[3][4]Another commonly used, non-selective inhibitor. It has been shown to be effective in in vitro models of oxidative stress.[3][4][5]
Clotrimazole Imidazole (B134444)µM range (concentration-dependent block)Broad-spectrum antifungal that also inhibits other TRP channels.An antifungal agent found to inhibit TRPM2, but its lack of specificity limits its use as a selective tool.[6][7]
Econazole ImidazoleµM range (concentration-dependent block)Similar to clotrimazole, it is a non-selective inhibitor.Another imidazole antifungal with TRPM2 inhibitory activity, sharing the limitations of clotrimazole.[6]
Flufenamic acid (FFA) FenamateConcentration- and pH-dependent blockNon-selective; inhibits a broad range of TRP channels including TRPM4 and TRPM5.[8][9][10]A non-steroidal anti-inflammatory drug (NSAID) that blocks TRPM2, but its broad activity on other channels necessitates cautious interpretation of results.[8][9]
JNJ-28583113 Pyrazole derivative~25 nM (rat), ~126 nM (human)Highly selective for TRPM2 over other TRP channels, though some activity at TRPM5 was noted at higher concentrations.[11][12]A potent and brain-penetrant TRPM2 antagonist. Despite its high potency, it has poor metabolic stability, limiting its in vivo applications.[11][12][13][14][15]
Scalaradial Marine natural product (diterpenoid)~210 nM (recombinant), ~330 nM (endogenous)Shows selectivity over CRAC, TRPM4, and TRPV1, but also inhibits TRPM7 with an IC50 of ~760 nM.[16]A potent inhibitor derived from a marine sponge. Its unique structure offers a different scaffold for future inhibitor design.[16]
8-Bromo-ADP-ribose (8-Br-ADPR) ADPR analogHigh µM range (~300 µM)Acts as a competitive antagonist at the ADPR binding site.A tool compound used to probe the ADPR-binding site of TRPM2. Its low potency and poor cell permeability are limitations.
A23 ACA derivativeSub-micromolarExhibits selectivity for TRPM2 over TRPM8 and TRPV1 channels.A promising derivative of ACA with improved potency and selectivity, showing neuroprotective effects in vitro and in vivo.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the TRPM2 signaling pathway and a typical experimental workflow for inhibitor characterization.

TRPM2_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) PARP PARP Activation Oxidative_Stress->PARP ADPR ADP-Ribose (ADPR) PARP->ADPR produces NAD NAD+ NAD->PARP TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_influx Ca2+ Influx TRPM2->Ca_influx Downstream Downstream Cellular Effects (e.g., Apoptosis, Inflammation) Ca_influx->Downstream Inhibitors TRPM2 Inhibitors (e.g., JNJ-28583113, Scalaradial) Inhibitors->TRPM2 block

TRPM2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening High-Throughput Screening (e.g., Calcium Imaging with Fluo-4) Hit_Validation Hit Validation & Potency Determination (Whole-Cell Patch Clamp) Screening->Hit_Validation Confirmed Hits Selectivity Selectivity Profiling (Testing against other TRP channels) Hit_Validation->Selectivity Potent Compounds Lead_Opt Lead Optimization Selectivity->Lead_Opt Selective Hits PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy in Disease Models (e.g., Ischemia, Neurodegeneration) PK_PD->Efficacy Lead_Opt->PK_PD

Experimental workflow for TRPM2 inhibitor discovery.

Key Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of potential drug candidates. Below are detailed methodologies for two key experiments frequently cited in the characterization of TRPM2 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function and pharmacology, allowing for precise control of the cellular membrane potential and the intracellular environment.

Objective: To measure TRPM2-mediated ion currents and determine the inhibitory potency (IC50) of a test compound.

Materials:

  • HEK293 cells stably or transiently expressing human TRPM2.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 Cs-gluconate, 10 HEPES, 1 MgCl2, 0.5 EGTA, and 1 ADP-ribose (to activate TRPM2) (pH adjusted to 7.2 with CsOH).

  • Test inhibitor stock solution (e.g., in DMSO) and corresponding vehicle control.

Procedure:

  • Cell Preparation: Plate TRPM2-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM2 currents, which will develop as ADP-ribose from the pipette diffuses into the cell.

  • Inhibitor Application:

    • Once a stable TRPM2 current is established, perfuse the external solution containing the test inhibitor at various concentrations.

    • Record the current at each concentration until a steady-state block is achieved.

    • A vehicle control should be run to account for any solvent effects.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at a specific voltage (e.g., -80 mV and +80 mV) in the presence of different inhibitor concentrations.

    • Normalize the current in the presence of the inhibitor to the control current before inhibitor application.

    • Plot the normalized current as a function of inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.

Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells, making it suitable for higher-throughput screening of potential TRPM2 inhibitors.

Objective: To assess the ability of a test compound to inhibit TRPM2-mediated calcium influx.

Materials:

  • HEK293 cells expressing TRPM2.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • TRPM2 activator (e.g., H2O2 or an external source of ADP-ribose if using cell-permeabilizing agents).

  • Test inhibitor and vehicle control.

  • Fluorescence microscope or plate reader equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed TRPM2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the growth medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Incubation: Add HBSS containing the desired concentration of the test inhibitor or vehicle to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence microscope or plate reader.

    • Establish a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).

    • Add the TRPM2 activator (e.g., H2O2) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response in the presence of the inhibitor to the control (vehicle) response.

    • Plot the normalized response against the inhibitor concentration to determine the IC50.

Conclusion

The development of selective and potent TRPM2 inhibitors holds great promise for the treatment of a wide range of diseases. This guide provides a comparative analysis of several key inhibitors, highlighting their potencies and selectivities. The detailed experimental protocols for whole-cell patch-clamp electrophysiology and intracellular calcium imaging offer researchers a practical resource for the evaluation of novel TRPM2-targeting compounds. As research in this field continues, the application of these and other advanced techniques will be crucial in identifying and characterizing the next generation of TRPM2 inhibitors with therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 8-Br-7-CH-ADPR: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: 8-Bromo-7-deaza-adenosine-5'-diphosphoribose (8-Br-7-CH-ADPR) and its salts should be managed as chemical waste. Disposal must adhere to all applicable local, state, and federal regulations. Under no circumstances should this compound be released into drains or the environment. This guide outlines the necessary procedures for the safe handling, storage, and disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, laboratory personnel must be fully acquainted with its potential hazards by consulting its Safety Data Sheet (SDS). In the absence of a specific SDS, the handling precautions for structurally similar adenosine (B11128) derivatives should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Ventilation: All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Spill Response: In the event of a spill, prevent the formation of dust from solid material. Carefully sweep the spilled solid into a suitable, clearly labeled container for disposal. Ensure the spill area is decontaminated, and prevent any of the material from entering drains or waterways.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1][2] Waste should be segregated at the point of generation into appropriately labeled containers.

  • Waste Characterization and Segregation:

    • Solid Waste: Collect unused or expired this compound powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container that is compatible with the solvent used.[1]

    • Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[3]

  • Container Management:

    • Use only approved, leak-proof waste containers, as recommended by your institution's Environmental Health and Safety (EHS) department.[1]

    • Keep waste containers securely closed at all times, except when adding waste.[1]

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste."[1]

    • List all contents, including "this compound" and any solvents, with their approximate percentages.[1]

    • Indicate the date when the waste was first added to the container.[1]

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[1]

  • Final Disposal:

    • Once the waste container is full or the generation of this waste stream is complete, arrange for pickup by your institution's EHS department.[1]

    • Submit a chemical waste collection request following your institution's specific procedures.[1]

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste Neutralize to a pH between 6 and 8 before collection, if safe and permissible by institutional policy.[3]General Best Practice
Container Fill Level Do not overfill containers; leave adequate headspace (typically 10-20%) to allow for expansion.General Best Practice
Storage Time Limit Adhere to institutional and regulatory limits for hazardous waste accumulation (e.g., 90 or 180 days).Institutional Policy
Labeling Requirement Label must include full chemical name, concentration, and associated hazards.[1]Regulatory Standard

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate this compound Waste (Solid or Liquid) B Characterize Waste: Solid (e.g., powder, tips) Liquid (e.g., in solution) A->B C Select Appropriate Waste Container (Solid or Liquid) B->C Segregate Waste D Label Container: 'Hazardous Waste', Contents, Date C->D E Store in Designated Satellite Accumulation Area D->E Secure Container F Arrange for Pickup by EHS Department E->F G Final Disposal by Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

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